(S)-Pantoprazole-d6
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H15F2N3O4S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(S)-[3,4-bis(trideuteriomethoxy)-2-pyridinyl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m0/s1/i1D3,2D3 |
InChI Key |
IQPSEEYGBUAQFF-WQJMPOPSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Pantoprazole-d6: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the analytical profile of (S)-Pantoprazole-d6, a deuterated isotopologue of (S)-Pantoprazole. This document is intended to serve as a comprehensive resource, consolidating key data and methodologies relevant to the quality control and research applications of this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data for this compound, compiled from various commercial and technical sources.
Table 1: General Properties
| Property | Value | Source |
| Chemical Name | 2-(((3,4-Bis(methoxy-d3)pyridin-2-yl)methyl)sulfinyl)-5-(difluoromethoxy)-1H-benzo[d]imidazole | [1][2] |
| CAS Number | 922727-65-9 | [3][4] |
| Molecular Formula | C₁₆H₉D₆F₂N₃O₄S | [3] |
| Molecular Weight | 389.41 g/mol | [1] |
| Appearance | Off-white to pale beige solid | [5] |
| Solubility | Soluble in DMSO | [3] |
Table 2: Analytical Specifications
| Parameter | Specification | Source |
| Purity (by HPLC) | ≥98% | [5] |
| Isotopic Enrichment (d₆) | No specific value available; generally reported as ≥99% for all deuterated forms (d₁-d₆) | [3] |
| Chiral Purity (S-enantiomer) | ≥99% | [5] |
Metabolic Pathway of Pantoprazole
Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway involves demethylation by CYP2C19, followed by sulfation.[6][7] A minor pathway is oxidation by CYP3A4 to form pantoprazole sulfone.[6][7] The metabolic fate of (S)-Pantoprazole is expected to be similar, although pharmacokinetic parameters may differ.
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound. These are based on established methods for pantoprazole and may require optimization for the specific deuterated enantiomer.
Purity and Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate (S)-Pantoprazole from its enantiomer (R-Pantoprazole) and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-RH, Chiralpak IE), is required for enantiomeric separation.[8][9][10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The exact ratio and pH should be optimized for the specific column to achieve baseline separation of the enantiomers.[8][10]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[10]
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 25°C, to ensure reproducibility.[10]
-
Detection: UV detection at a wavelength of approximately 290 nm is suitable for pantoprazole and its related substances.[5]
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as the mobile phase, at a known concentration.
-
Procedure: The prepared sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the peak area of (S)-Pantoprazole by the total area of all peaks. The chiral purity is determined by the relative peak areas of the (S) and (R) enantiomers.
Identity and Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the identity and determining the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI) is recommended for accurate mass measurement and isotopic distribution analysis.[11][12][13]
-
Sample Introduction: The sample can be introduced directly via infusion or through a liquid chromatography (LC) system.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ion mode is typically used for pantoprazole.
-
Scan Range: The scan range should be set to include the expected m/z of the protonated molecule [M+H]⁺. For C₁₆H₉D₆F₂N₃O₄S, the expected m/z is approximately 390.1.
-
-
Procedure for Identity Confirmation: The accurate mass of the molecular ion is measured and compared to the theoretical exact mass. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.
-
Procedure for Isotopic Enrichment:
-
Acquire a high-resolution mass spectrum of the sample.
-
Identify the isotopic cluster corresponding to the molecular ion.
-
Measure the relative intensities of the monoisotopic peak (M) and the subsequent isotopic peaks (M+1, M+2, etc.).
-
The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a compound with the specified level of deuterium incorporation.[11][13] Specialized software can be used for this deconvolution.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the molecule and to verify the positions of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆, is used.
-
Procedure:
-
A solution of this compound is prepared in the chosen deuterated solvent.
-
A ¹H NMR spectrum is acquired.
-
The chemical shifts, splitting patterns, and integrals of the observed signals are compared to the expected spectrum for pantoprazole.
-
The absence or significant reduction in the intensity of the signals corresponding to the methoxy protons confirms the d₆ labeling at these positions.[14][15]
-
Analytical Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the comprehensive analysis of a batch of this compound.
References
- 1. Pantoprazole D6 | CAS No- 922727-65-9 | Simson Pharma Limited [simsonpharma.com]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ClinPGx [clinpgx.org]
- 7. Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.kmf.uz.ua [dspace.kmf.uz.ua]
- 9. Direct HPLC separation of enantiomers of pantoprazole and other benzimidazole sulfoxides using cellulose-based chiral stationary phases in reversed-phase mode [hero.epa.gov]
- 10. CN102141547A - High performance liquid chromatography (HPLC) method for analyzing and separating optical isomer of pantoprazole sodium - Google Patents [patents.google.com]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pantoprazole EP Impurity D(624742-53-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide on the Molecular Weight of (S)-Pantoprazole-d6
This technical guide provides a comprehensive overview of the molecular weight of (S)-Pantoprazole-d6, a deuterated isotopologue of (S)-Pantoprazole. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular properties, the experimental protocols for its characterization, and the underlying principles of its design and function.
Executive Summary
(S)-Pantoprazole is a proton pump inhibitor that effectively reduces gastric acid secretion. The deuterated form, this compound, is of significant interest in pharmaceutical research, primarily for its use as an internal standard in pharmacokinetic studies and for its potential to exhibit an altered metabolic profile due to the deuterium kinetic isotope effect. This guide delves into the specifics of its molecular weight, the methodologies used for its determination, and the biochemical pathways it influences.
Molecular Weight Data
The incorporation of six deuterium atoms in place of hydrogen atoms in the methoxy groups of the pyridine ring results in a predictable increase in the molecular weight of this compound compared to its non-deuterated counterpart. The molecular weights of this compound and related compounds are summarized in the table below for easy comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| This compound | C₁₆H₉D₆F₂N₃O₄S | 389.41 | Free Base[1][2] |
| (S)-Pantoprazole | C₁₆H₁₅F₂N₃O₄S | 383.37 | Free Base |
| (S)-Pantoprazole Sodium Salt | C₁₆H₁₄F₂N₃NaO₄S | 405.35 | Sodium Salt[3] |
| Pantoprazole Sodium | C₁₆H₁₄F₂N₃NaO₄S | 405.4 | Sodium Salt[4] |
| Pantoprazole Sodium Sesquihydrate | C₁₆H₁₇F₂N₃NaO₅S | 424.4 | Sodium Salt Sesquihydrate[5] |
| (S)-Pantoprazole Sodium Trihydrate | C₁₆H₂₀F₂N₃NaO₇S | 459.40 | Sodium Salt Trihydrate[6][7] |
Experimental Protocols
The determination of the molecular weight of this compound and confirmation of its isotopic enrichment are typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry (MS) is the primary technique for accurately determining the molecular weight of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.
Protocol: Molecular Weight Determination by LC-MS/MS
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water.
-
Chromatographic Separation: The sample is injected into a liquid chromatography (LC) system, typically a reversed-phase column (e.g., C18), to separate the analyte from any impurities. A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid)[8].
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) in the positive ion mode is commonly used for pantoprazole and its analogues[8][9].
-
Mass Analysis: The ionized molecules are then guided into the mass analyzer. For initial molecular weight confirmation, a full scan analysis is performed to detect the protonated molecule, [M+H]⁺. For this compound, this would correspond to an m/z of approximately 390.4.
-
Tandem Mass Spectrometry (MS/MS): To confirm the structure and fragmentation pattern, the precursor ion (m/z 390.4) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed. The fragmentation pattern is compared to that of non-deuterated (S)-Pantoprazole to ensure the deuterium labels are in the expected positions. Common transitions monitored for pantoprazole include m/z 384.1 → 200.0[9].
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity
While MS confirms the overall mass, NMR spectroscopy is crucial for determining the specific locations and the extent of deuterium incorporation.
Protocol: ¹H and ²H NMR Analysis
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the methoxy protons on the pyridine ring confirms successful deuteration at these positions.
-
²H NMR Spectroscopy: A ²H (deuterium) NMR spectrum is acquired to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.
-
Quantitative NMR (qNMR): qNMR techniques can be employed to determine the isotopic purity by comparing the integral of the residual proton signals at the deuterated sites to the integrals of other non-deuterated protons in the molecule[10].
Visualizations
The following diagrams illustrate the mechanism of action of pantoprazole, a typical experimental workflow for its deuterated analogue, and the logical relationship of the kinetic isotope effect.
Caption: Mechanism of action of Pantoprazole in gastric parietal cells.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: The deuterium kinetic isotope effect on drug metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pantoprazole D6 | CAS No- 922727-65-9 | Simson Pharma Limited [simsonpharma.com]
- 3. scbt.com [scbt.com]
- 4. Pantoprazole Sodium | C16H14F2N3NaO4S | CID 15008962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pantoprazole sodium sesquihydrate | C16H17F2N3NaO5S | CID 67047490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. S-Pantoprazole sodium trihydrate | C16H20F2N3NaO7S | CID 164512880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]
A Technical Guide to (S)-Pantoprazole-d6: Suppliers, Pricing, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-Pantoprazole-d6, a deuterated analog of (S)-Pantoprazole. The document is intended for researchers, scientists, and professionals in drug development who require information on sourcing this stable isotope-labeled compound, its pricing, and its application in experimental settings. This guide includes a summary of suppliers, detailed experimental protocols for its use as an internal standard, and a visual representation of the parent compound's signaling pathway.
Introduction to this compound
This compound is the deuterium-labeled form of (S)-Pantoprazole, the pharmacologically active S-enantiomer of Pantoprazole. Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] Deuterium-labeled compounds like this compound are invaluable in bioanalytical studies, particularly in pharmacokinetic and bioequivalence assessments, where they serve as ideal internal standards for quantification by mass spectrometry. The mass difference introduced by the deuterium atoms allows for clear differentiation between the internal standard and the unlabeled analyte, ensuring high accuracy and precision in these assays.[2][3]
Suppliers and Pricing
The availability and pricing of this compound can vary among suppliers. Below is a summary of known suppliers and available pricing information. Please note that prices are subject to change and it is recommended to request a formal quote from the suppliers for the most up-to-date information.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (USD) | Notes |
| MedChemExpress | This compound | HY-144250S | >98% | Inquire | Request a Quote | Also offers Pantoprazole-d6. |
| Cayman Chemical | Pantoprazole-d6 | 28483 | >99% deuterated forms (d1-d6) | 1 mg | $485 | Distributed by Biomol and ChemicalBook. |
| AK Scientific, Inc. | 2-[[3,4-Bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole | 3498DH | Inquire | 1 mg | $638 | As listed on ChemicalBook. |
| Clearsynth | Pantoprazole-d6 | CS-O-03310 | Inquire | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg | Login to view price | Requires account to view pricing. |
| Veeprho | Pantoprazole-D6 | DVE001054 | Inquire | Inquire | Request a Quote | |
| Simson Pharma | Pantoprazole D6 | P020011 | Inquire | Inquire | Request a Quote | Also offers Pantoprazole D6 Sodium Salt. |
| Santa Cruz Biotechnology | Pantoprazole-D7 Sodium Salt (D6 Major) | sc-216961 | Inquire | Inquire | Request a Quote | |
| Pharmaffiliates | Pantoprazole-d6 | PA STI 071391 | Inquire | Inquire | Request a Quote |
Disclaimer: The pricing information is based on publicly available data and may not be current. Please contact the suppliers directly for accurate quotes.
Experimental Protocols
This compound is primarily utilized as an internal standard (IS) in the bioanalytical quantification of pantoprazole in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol adapted from published methodologies.[4][5][6]
Objective
To quantify the concentration of pantoprazole in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
Materials and Reagents
-
Pantoprazole reference standard
-
This compound (or Pantoprazole-d6) internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Spike a known concentration of this compound working solution into each plasma sample (calibration standards, quality control samples, and unknown samples), except for the blank plasma.
-
Vortex the samples for 30 seconds.
-
Add acetonitrile (typically in a 2:1 or 3:1 ratio to the plasma volume) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) at 4°C.
-
Transfer the clear supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | C18 column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm)[5] |
| Mobile Phase | Isocratic mixture of 10 mM ammonium acetate (pH 7.10) and acetonitrile (30:70, v/v)[5] or a gradient of methanol and 0.1% formic acid.[6] |
| Flow Rate | 0.6 mL/min[5] |
| Column Temperature | 40°C[6] |
| Injection Volume | 5 µL[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pantoprazole: m/z 384.2 → 200.1[5]; this compound (as d3): m/z 387.1 → 203.1[5] |
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of pantoprazole to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the best fit for the calibration curve.
-
Quantify the concentration of pantoprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Workflow Visualization
Mechanism of Action of Pantoprazole
Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in the secretory canaliculi of gastric parietal cells.[4] The following diagram illustrates this signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
- 6. Determination of Pantoprazole in Human Plasma by LC-MS-MS Using Lansoprazole as Internal Standard | Semantic Scholar [semanticscholar.org]
Isotopic labeling of proton pump inhibitors
An In-depth Technical Guide to the Isotopic Labeling of Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proton Pump Inhibitors (PPIs) are a class of drugs that are widely used to treat acid-related disorders by potently inhibiting the gastric H⁺/K⁺-ATPase enzyme system.[1][2][3] Since the introduction of omeprazole, this class, which includes lansoprazole, pantoprazole, and esomeprazole, has become a cornerstone in the management of gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Isotopic labeling is a critical technique in pharmaceutical research and development, utilized to trace the metabolic fate of drugs or to strategically alter their pharmacokinetic properties.[4][5]
This technical guide provides a comprehensive overview of the isotopic labeling of PPIs, focusing on the synthesis, analysis, and application of labeled compounds. It details methodologies for deuterium, carbon-13, and nitrogen-15 labeling and presents quantitative data to support researchers in the field of drug development.
Core Concepts in Isotopic Labeling
Isotopic labeling involves the replacement of one or more atoms of a molecule with an isotope of that same element. In drug development, this is primarily done for two reasons:
-
Tracing and Quantification: Using heavy stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C, ³H) allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.[4] Mass spectrometry can distinguish between the labeled and unlabeled compound, making it a powerful tool for quantitative analysis in complex biological matrices.[6][7]
-
Altering Pharmacokinetics (The Kinetic Isotope Effect): Replacing hydrogen with its heavier, stable isotope, deuterium (²H or D), can significantly slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond.[8][] This phenomenon, known as the Kinetic Isotope Effect (KIE), can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile.[8][][10]
Isotopic Labeling Strategies for Proton Pump Inhibitors
The core structure of PPIs, featuring benzimidazole and pyridine rings, offers multiple sites for isotopic labeling. The choice of isotope and position depends on the intended application.
-
Deuterium (²H) Labeling: This is the most common strategy for modifying a PPI's pharmacokinetic profile. Deuteration of the methoxy groups, for example, can slow metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4, which are heavily involved in PPI clearance.[11] This can lead to higher plasma concentrations and a longer duration of acid suppression.[12]
-
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: These stable isotopes are incorporated into the molecular backbone to serve as tracers for metabolic studies and for use as internal standards in quantitative mass spectrometry assays.[5][13][14] Unlike deuterium labeling, ¹³C and ¹⁵N do not significantly alter the drug's pharmacokinetic properties.
-
Radiolabeling (³H and ¹⁴C): Tritium (³H) and Carbon-14 (¹⁴C) are used in ADME studies due to the high sensitivity of detection.[4] These studies are essential for understanding the complete metabolic profile and excretion pathways of a new drug candidate.
Data Presentation: Labeled PPIs and Pharmacokinetic Parameters
Quantitative data is crucial for evaluating the success of isotopic labeling. The following tables summarize key data points for isotopically labeled PPIs and the typical pharmacokinetic profiles of standard PPIs for comparison.
Table 1: Examples of Commercially Available Isotopically Labeled PPIs
| Compound | Isotope(s) | Isotopic Purity | Chemical Formula | Application |
|---|---|---|---|---|
| Omeprazole-d₃ | Deuterium | ≥99% deuterated forms (d₁-d₃); ≤1% d₀[15] | C₁₇H₁₆D₃N₃O₃S[15] | Internal standard for MS quantification[15] |
| Lansoprazole sulfone-d₄ | Deuterium | Not specified | Not specified | Research, H⁺/K⁺-ATPase inhibition studies[16] |
| Lansoprazole sulfide-¹³C₆ | Carbon-13 | Not specified | C₁₀¹³C₆H₁₄F₃N₃OS[17] | Tracer for quantitation[17] |
Table 2: General Pharmacokinetic Parameters of Common Proton Pump Inhibitors (Non-Labeled)
| PPI | Oral Bioavailability | Plasma Half-life (t½) | Primary Metabolism |
|---|---|---|---|
| Omeprazole | ~30-40% (first pass) | ~1 hour[11] | CYP2C19, CYP3A4[11] |
| Esomeprazole | 89%[2] | ~1.5 hours | CYP2C19, CYP3A4[2] |
| Lansoprazole | 80-90%[2] | ~1.5 hours | CYP2C19, CYP3A4[11] |
| Pantoprazole | 77%[11] | ~1 hour[11] | CYP2C19, CYP3A4[11] |
Experimental Protocols & Methodologies
Detailed and precise experimental procedures are fundamental to the successful synthesis and analysis of isotopically labeled compounds.
General Workflow for Synthesis and Analysis
The synthesis of an isotopically labeled PPI generally follows the established routes for the unlabeled drug, but with the introduction of a labeled precursor at a key step. The workflow below illustrates this process.
Caption: General workflow for the synthesis and analysis of an isotopically labeled PPI.
Methodology 1: Synthesis of Deuterated Omeprazole
This protocol is based on the principle of hydrogen-deuterium exchange on the benzimidazole ring of omeprazole in a deuterated solvent under basic conditions.
-
Materials: Omeprazole, sodium deuteroxide (NaOD), methanol-d₄ (MeOD), D₂O, NMR tubes, rotary evaporator.
-
Protocol:
-
Dissolve a known quantity of omeprazole in MeOD within an NMR tube.
-
Add one molar equivalent of NaOD to the solution to facilitate the deprotonation and subsequent exchange of protons on the benzimidazole ring.[18]
-
Monitor the reaction in situ using ¹H NMR. Observe the depletion of the signals corresponding to the methylene protons to track the progress of the H/D exchange.[18]
-
Selective deuteration can occur at different rates for the diastereotopic methylene protons.[18] Under neutral conditions in MeOD, no significant exchange is observed. The exchange is base-promoted.[18]
-
Once the desired level of deuteration is achieved (indicated by the disappearance of specific proton signals), neutralize the solution carefully if required.
-
Remove the deuterated solvent under reduced pressure using a rotary evaporator.
-
The resulting deuterated omeprazole can be re-dissolved in a suitable non-deuterated solvent for further use or analysis.
-
Methodology 2: Synthesis of ¹³C-Labeled Lansoprazole Precursor
This protocol outlines the general synthesis of the lansoprazole sulfide intermediate using a ¹³C-labeled benzimidazole core, based on common synthetic routes.[19]
-
Materials: ¹³C₆-2-mercaptobenzimidazole (labeled precursor), 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, sodium hydroxide, ethanol.
-
Protocol:
-
In a reaction vessel, dissolve the ¹³C₆-2-mercaptobenzimidazole in ethanol.
-
Add an aqueous solution of sodium hydroxide to the vessel and stir until the labeled benzimidazole is fully dissolved as its sodium salt.
-
In a separate vessel, dissolve the 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in ethanol.
-
Slowly add the pyridine solution to the benzimidazole solution at room temperature.
-
Stir the reaction mixture for several hours. The progress of the condensation reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, Lansoprazole sulfide-¹³C₆, will precipitate from the solution.
-
Filter the precipitate, wash with cold ethanol and water, and dry under vacuum.
-
This labeled sulfide intermediate can then be oxidized (e.g., using m-CPBA) in a subsequent step to yield the final ¹³C-labeled lansoprazole.
-
Methodology 3: Analysis by Mass Spectrometry
This protocol describes the general procedure for confirming the isotopic enrichment of a labeled PPI.
-
Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with Liquid Chromatography (LC-MS).[20]
-
Protocol:
-
Prepare a dilute solution of the synthesized labeled PPI in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Inject the sample into the LC-MS system. The LC method should be able to separate the analyte from any impurities.
-
Acquire mass spectra in full scan mode over a mass range that includes the expected molecular ions of both the labeled and any residual unlabeled compound.
-
Analyze the resulting spectrum. The mass difference between the labeled and unlabeled peaks should correspond to the number and type of isotopes incorporated. For example, a d₃-labeled compound should show a mass shift of approximately +3 Da compared to the d₀ version.
-
Calculate the isotopic enrichment by comparing the peak areas or intensities of the labeled species to the sum of all isotopic forms (e.g., d₀, d₁, d₂, d₃).[21]
-
Mechanism of Action and Visualization
PPIs are administered as inactive prodrugs.[1] They are absorbed systemically and accumulate in the acidic secretory canaliculi of gastric parietal cells. The highly acidic environment catalyzes their conversion into a reactive thiophilic sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme, irreversibly inactivating the pump.[1]
Caption: Mechanism of action for proton pump inhibitors from prodrug to pump inactivation.
Conclusion
Isotopic labeling is an indispensable tool in the research and development of proton pump inhibitors. Deuterium labeling offers a strategic approach to enhance pharmacokinetic profiles by leveraging the kinetic isotope effect, potentially leading to more effective therapies. Concurrently, stable isotope labeling with ¹³C and ¹⁵N, along with radiolabeling, provides the analytical foundation for crucial ADME, bioavailability, and quantitative metabolic studies. The methodologies and data presented in this guide serve as a technical resource for scientists aiming to synthesize, analyze, and apply isotopically labeled PPIs to advance pharmaceutical science.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 6. The Methods employed in Mass Spectrometric Analysis of Posttranslational Modifications (PTMs) and Protein–Protein Interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioscientia.de [bioscientia.de]
- 10. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Pantoprazole-d6: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the stability and storage conditions for (S)-Pantoprazole-d6. The information presented herein is crucial for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. The stability profile and degradation pathways are primarily based on data available for the non-deuterated parent compound, pantoprazole, providing a strong predictive foundation for the behavior of its deuterated analog.
Overview of this compound
This compound is the deuterated form of (S)-Pantoprazole, a proton pump inhibitor used to suppress gastric acid secretion. The deuterium labeling on the methoxy groups makes it a valuable internal standard for pharmacokinetic and metabolic studies of pantoprazole, enabling precise quantification in biological matrices by mass spectrometry. Given its critical role in analytical and clinical research, understanding its stability is paramount.
Recommended Storage Conditions and Stability
Based on information from various suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound.
| Parameter | Recommended Condition | Expected Stability |
| Long-term Storage | -20°C | ≥ 4 years[1] |
| Alternative Long-term Storage | 2-8°C | Data not available, but considered suitable for shorter periods.[2] |
| Shipping | Room temperature (for continental US) | Stable for the duration of shipping. |
Note: The stability data is primarily for the solid form of the compound. Stability in solution is significantly lower and dependent on the solvent and pH.
Degradation Pathways
Pantoprazole, and by extension this compound, is a substituted benzimidazole sulfoxide, a class of compounds known to be susceptible to degradation, particularly in acidic environments. The primary degradation pathways involve the transformation of the sulfoxide group.
The degradation of pantoprazole is pH-dependent, with increased degradation rates at lower pH.[3] Under acidic conditions, it undergoes a complex rearrangement to form the active sulfonamide, which then covalently binds to H+/K+-ATPase. However, in the absence of the enzyme, it can degrade into various products. The two major degradation products identified in forced degradation studies are the corresponding sulfide and sulfone derivatives.[4][5]
Caption: Major degradation pathways of Pantoprazole.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Based on studies conducted on pantoprazole, this compound is expected to degrade under similar stress conditions.
| Stress Condition | Expected Outcome for this compound |
| Acidic Hydrolysis | Significant degradation. The solution may turn yellow. |
| Alkaline Hydrolysis | Relatively stable.[4] |
| Oxidative Stress | Significant degradation, primarily forming the sulfone derivative.[4][5] |
| Thermal Stress | Generally stable under dry heat conditions.[4] |
| Photolytic Stress | Degradation observed upon exposure to UV light, especially in solution. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are adapted from validated methods for pantoprazole.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its potential degradation products.
Caption: Workflow for a stability-indicating HPLC method.
Chromatographic Conditions (Adapted from[4])
| Parameter | Condition |
| Column | Hypersil ODS C18 (or equivalent), 5 µm, 250 x 4.6 mm |
| Mobile Phase | Gradient elution with 0.01 M Phosphate Buffer (pH 7.0) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Diluent | 0.1 M Sodium Hydroxide:Acetonitrile (50:50, v/v)[5] |
Forced Degradation Study Protocol
This protocol outlines the conditions for performing a forced degradation study on this compound.
Caption: Experimental workflow for forced degradation studies.
Stress Conditions (Adapted from[4])
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at room temperature. Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Alkaline Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature. Collect samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Collect samples at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) for a specified period (e.g., 24 hours). Also, reflux a solution of the compound.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light. A control sample should be kept in the dark.
Conclusion
This compound is a stable compound when stored under the recommended conditions, particularly in its solid form at low temperatures. However, it is susceptible to degradation under acidic and oxidative conditions, as well as upon exposure to light, especially when in solution. The degradation profile is expected to be analogous to that of pantoprazole, with the formation of sulfide and sulfone impurities being the primary degradation pathways. For researchers and drug development professionals, adherence to the recommended storage conditions and the use of validated stability-indicating analytical methods are essential for ensuring the quality and reliability of this compound in their studies.
References
Methodological & Application
Application Note: (S)-Pantoprazole-d6 as an Internal Standard in the Bioanalytical Quantification of Pantoprazole using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pantoprazole in biological matrices, employing (S)-Pantoprazole-d6 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision in bioanalytical studies. This document provides comprehensive experimental protocols, method validation parameters, and a discussion of the underlying principles, making it a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.
Introduction
Pantoprazole is a proton pump inhibitor that effectively reduces gastric acid secretion by irreversibly binding to the H+/K+-ATPase in gastric parietal cells.[1] Accurate quantification of pantoprazole in biological samples such as plasma is essential for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred method for such analyses due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and has a similar ionization efficiency but a different mass-to-charge ratio, is the gold standard for correcting analytical variability. This application note provides a detailed protocol for the use of this compound in the LC-MS/MS-based quantification of pantoprazole.
Principle of the Method
The method involves the extraction of pantoprazole and the this compound internal standard from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and widely used method for extracting pantoprazole from plasma samples.[2][3][4]
-
Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte concentration).
-
Precipitation: Add 300 µL of ice-cold acetonitrile or methanol to precipitate the plasma proteins.[2][3][4]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject a defined volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography Conditions
The following conditions are a starting point and may require optimization based on the specific LC system and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm)[5][6] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 7.10)[5][6] |
| Mobile Phase B | Acetonitrile[5][6] |
| Gradient | Isocratic elution with 30:70 (v/v) of Mobile Phase A:Mobile Phase B[5][6] |
| Flow Rate | 0.6 mL/min[5][6] |
| Column Temperature | Ambient or 40°C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pantoprazole) | m/z 384.2 → 200.1[5] |
| MRM Transition (this compound) | m/z 390.1 → 206.0 (representative for d6) or 387.1 → 203.1 (for d3)[5][6][7][8] |
| Collision Energy | To be optimized for the specific instrument |
| Ion Source Temperature | 500 - 550°C |
| Capillary Voltage | 3.0 - 4.0 kV |
Method Validation Summary
The following tables summarize typical validation parameters for an LC-MS/MS method for pantoprazole using a deuterated internal standard. The data is compiled from various published studies.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 5000 ng/mL | [2][3][4] |
| Correlation Coefficient (r²) | > 0.99 | [5][6] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [2][3][4] |
Table 2: Accuracy and Precision
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low QC | 1.13 - 5.36 | 1.76 - 12.67 | 85.49 - 98.2 | [2][3][5][6] |
| Mid QC | 0.79 - 4.2 | 0.91 - 13.9 | 92.19 - 97.9 | [2][3] |
| High QC | < 15 | < 15 | 85 - 115 | [2][3] |
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) | Reference |
| Pantoprazole | Protein Precipitation | > 77.58 | [2][3][4] |
Visualizations
Pantoprazole Mechanism of Action
Caption: Mechanism of action of Pantoprazole as a proton pump inhibitor.
LC-MS/MS Bioanalytical Workflow
References
- 1. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection. | Semantic Scholar [semanticscholar.org]
- 8. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Pantoprazole Using (S)-Pantoprazole-d6
These application notes provide a detailed protocol for the quantitative analysis of pantoprazole in biological matrices, specifically human plasma, using (S)-Pantoprazole-d6 as an internal standard. The method outlined is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical studies.
Introduction
Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders. Accurate and reliable quantification of pantoprazole in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.
Experimental Protocols
This section details the materials and methods required for the quantitative analysis of pantoprazole.
Materials and Reagents
-
Pantoprazole sodium salt (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Human plasma (with anticoagulant, e.g., heparin or EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of pantoprazole and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the pantoprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Calibration Curve Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and QC samples at low, medium, and high concentration levels.
Sample Preparation
Two common methods for sample preparation are protein precipitation and solid-phase extraction.
2.4.1. Protein Precipitation (PPT)
This method is rapid and straightforward.
-
To 100 µL of plasma sample (or standard/QC), add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2.4.2. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample (or standard/QC), add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for a specific instrument.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Pantoprazole | 384.1 | 200.1 | 0.1 | 30 | 20 |
| This compound | 390.1 | 206.1 | 0.1 | 30 | 20 |
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 4: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighting | 1/x² |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Medium QC | 300 | < 15 | < 15 | 85 - 115 |
| High QC | 1500 | < 15 | < 15 | 85 - 115 |
Table 6: Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Pantoprazole | > 85 | > 85 | > 85 |
| This compound | > 85 | > 85 | > 85 |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the quantitative analysis of pantoprazole.
Caption: Experimental workflow for the quantitative analysis of pantoprazole.
Caption: Logical relationships in the LC-MS/MS quantification of pantoprazole.
Application Notes and Protocols for a Bioequivalence Study of (S)-Pantoprazole Utilizing (S)-Pantoprazole-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for a bioequivalence study of a test formulation of (S)-Pantoprazole compared to a reference formulation. The protocol outlines the study design, subject selection, dosing, and bioanalytical methodology for the quantification of (S)-Pantoprazole in human plasma using (S)-Pantoprazole-d6 as an internal standard by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Study Design and Objectives
The primary objective of this study is to compare the rate and extent of absorption of a test formulation of (S)-Pantoprazole with a reference formulation in healthy adult subjects under fasting conditions. The study will be a single-dose, randomized, two-period, two-sequence, crossover design.
Key Pharmacokinetic Parameters to be Determined:
-
Cmax: Maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach maximum plasma concentration.
-
t1/2: Elimination half-life.
Bioequivalence will be concluded if the 90% confidence intervals (CI) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-inf fall within the acceptance range of 80.00% to 125.00%.[1][2]
Subject Selection and Study Conduct
A sufficient number of healthy adult male and/or female volunteers will be enrolled to ensure a statistically significant evaluation. All subjects will provide written informed consent before participation. The study will be conducted in accordance with Good Clinical Practice (GCP) and the principles of the Declaration of Helsinki.
Inclusion Criteria:
-
Healthy adults aged 18-45 years.
-
Body Mass Index (BMI) within a normal range.
-
Normal findings in medical history, physical examination, and clinical laboratory tests.
Exclusion Criteria:
-
History of clinically significant diseases.
-
Known hypersensitivity to pantoprazole or other proton pump inhibitors.
-
Use of any medication that could interfere with the study drug's pharmacokinetics.
-
Participation in another clinical trial within a specified period.
Dosing and Washout Period:
Subjects will receive a single oral dose of the test or reference (S)-Pantoprazole formulation with water after an overnight fast. A washout period of at least 7 days will separate the two dosing periods.[1]
Experimental Protocols
Biological Sample Collection
Blood samples will be collected in tubes containing an appropriate anticoagulant at predose (0 hour) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours). Plasma will be separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method: (S)-Pantoprazole Quantification by LC-MS/MS
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
A validated LC-MS/MS method will be used for the quantification of (S)-Pantoprazole. The following are representative conditions and may be optimized.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 column (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate (pH adjusted) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (S)-Pantoprazole | 384.1 | 200.1 |
| This compound | 390.1 | 206.0 |
Note: The mass transitions for this compound are based on a d6 labeled compound and may need to be confirmed based on the specific deuteration pattern of the internal standard used. A similar method for pantoprazole using a d3 labeled internal standard monitored the transition of m/z 387.1 to 203.1.[3]
Data Presentation
All quantitative data will be summarized in tables for clear comparison of the pharmacokinetic parameters between the test and reference formulations.
Table 2: Summary of Pharmacokinetic Parameters for (S)-Pantoprazole
| Parameter (Unit) | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | |||
| AUC0-t (ngh/mL) | |||
| AUC0-inf (ngh/mL) | |||
| Tmax (h) | (Median and Range) | (Median and Range) | N/A |
| t1/2 (h) | N/A |
Visualizations
Metabolic Pathway of Pantoprazole
Pantoprazole is primarily metabolized in the liver by the cytochrome P450 system. The main metabolic pathway involves demethylation by CYP2C19, followed by sulfation. Another pathway includes oxidation by CYP3A4.[4]
Caption: Metabolic pathway of (S)-Pantoprazole.
Experimental Workflow for Bioequivalence Study
The following diagram illustrates the key steps in the bioequivalence study, from subject enrollment to final data analysis.
Caption: Experimental workflow of the bioequivalence study.
References
- 1. [PDF] BIOANALYTICAL METHOD VALIDATION FOR DETERMINATION OF PANTOPRAZOLE IN K2EDTA HUMAN PLASMA IN PRESENCE OF DOMPERIDONE BY LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 2. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
Application Note: High-Throughput Quantification of Pantoprazole in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of pantoprazole in human plasma. The protocol employs a simple protein precipitation technique for sample preparation, ensuring rapid and efficient sample cleanup. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated over a linear range of 5 to 5000 ng/mL and has demonstrated excellent accuracy, precision, and recovery. This high-throughput method is suitable for pharmacokinetic and bioequivalence studies of pantoprazole.
Introduction
Pantoprazole is a proton pump inhibitor that effectively reduces gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of pantoprazole in human plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of pantoprazole in human plasma, adaptable for high-throughput analysis in a research or drug development setting.
Experimental
Materials and Reagents
-
Pantoprazole reference standard
-
Omeprazole or Lansoprazole (as Internal Standard - IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of pantoprazole and the internal standard from human plasma.
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma sample.
-
Spike with 10 µL of the internal standard working solution (e.g., omeprazole at a suitable concentration).
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reverse-phase HPLC system.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 40:60, A:B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 35 °C |
| Run Time | 4.5 minutes |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Instrument dependent |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pantoprazole | 384.1 | 200.1[1] |
| Omeprazole (IS) | 346.1 | 198.0[1] |
Method Validation
The method was validated according to established bioanalytical method validation guidelines.
Linearity
The calibration curve was linear over the concentration range of 5 to 6000 ng/mL for pantoprazole in human plasma.[1] A correlation coefficient (r²) of >0.99 was consistently achieved.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
Table 4: Precision and Accuracy Data
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | < 6.5 | < 6.5 | Within ±7 |
| Medium | < 6.5 | < 6.5 | Within ±7 |
| High | < 6.5 | < 6.5 | Within ±7 |
Data synthesized from representative values found in the literature.[1]
Recovery
The extraction recovery of pantoprazole from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean extraction recovery was found to be greater than 98%.[1]
Stability
Pantoprazole was found to be stable in human plasma under various storage conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.[1]
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of pantoprazole in human plasma.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of pantoprazole in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies. The method has been successfully validated and meets the requirements for bioanalytical applications.
References
Application Notes and Protocols: (S)-Pantoprazole-d6 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pantoprazole, the pharmacologically active enantiomer of pantoprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The study of its metabolic fate is crucial for understanding its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body. (S)-Pantoprazole-d6, a stable isotope-labeled form of (S)-pantoprazole, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard in bioanalytical methods, ensuring accurate quantification of the parent drug in complex biological matrices.[1][2] This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies.
Metabolic Pathways of Pantoprazole
Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The two main metabolic pathways are:
-
Demethylation: This reaction is predominantly catalyzed by CYP2C19, leading to the formation of 4-hydroxypantoprazole, which is subsequently sulfated.[3][4][5]
-
Oxidation: CYP3A4 mediates the oxidation of pantoprazole to pantoprazole sulfone.[3][4]
The activity of CYP2C19 is subject to genetic polymorphism, which can lead to significant inter-individual variability in pantoprazole metabolism and clinical response.[6][7][8][9]
Application 1: Internal Standard for Bioanalytical Methods
The most common application of this compound is as an internal standard (IS) for the quantification of (S)-pantoprazole in biological samples (e.g., plasma, urine) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled IS co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analytical method.
Quantitative Data Summary
The following table summarizes typical parameters for an LC-MS/MS method for the quantification of pantoprazole using a deuterated internal standard.
| Parameter | Value | Reference |
| Linear Range | 5.00 - 10,000 ng/mL | [10][11] |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | [10][11] |
| Intra-day Precision | < 10.0% | [10][11] |
| Inter-day Precision | < 10.0% | [10][11] |
| Accuracy | -5.6% to 0.6% | [10][11] |
| Extraction Recovery | > 77% | [3] |
Experimental Protocol: Quantification of (S)-Pantoprazole in Human Plasma
This protocol describes a typical LC-MS/MS method for the quantification of (S)-pantoprazole in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
(S)-Pantoprazole analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of (S)-Pantoprazole in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare working solutions of (S)-Pantoprazole for calibration curve and quality control (QC) samples by serial dilution of the stock solution.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 200 µL of the internal standard working solution (in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Chiralpak IE column or equivalent C18 column[10][11]
-
Mobile Phase: 10 mM ammonium acetate with 0.1% acetic acid in water:acetonitrile (28:72, v/v)[10][11]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of (S)-Pantoprazole to this compound against the concentration of the calibration standards.
-
Determine the concentration of (S)-Pantoprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Application 2: In Vitro Metabolism Studies
This compound can also be used as a substrate in in vitro metabolism studies to investigate its metabolic stability and identify its metabolites. The deuterium labeling allows for the easy distinction of the parent compound and its metabolites from endogenous matrix components by mass spectrometry.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data from an in vitro metabolic stability study of this compound in human liver microsomes.
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of this compound in human liver microsomes.
1. Materials and Reagents:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Internal standard for quenching/analysis (e.g., a structurally unrelated compound)
2. Incubation Procedure:
-
Prepare a working solution of this compound in phosphate buffer.
-
Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and this compound solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS as described in the previous protocol, monitoring for the parent this compound.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear portion of the curve.
Conclusion
This compound is an essential tool for the accurate and precise quantification of (S)-pantoprazole in biological matrices. Furthermore, its use as a substrate in in vitro metabolism studies facilitates the investigation of metabolic pathways and the determination of key pharmacokinetic parameters. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacokinetics and metabolism of the proton pump inhibitor pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Pharmacokinetics of Stable Isotope (+/−)-[13C]-Pantoprazole: Implications for a Rapid Screening Phenotype Test of CYP2C19 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]
- 8. trace.tennessee.edu [trace.tennessee.edu]
- 9. The effect of proton pump inhibitors on the CYP2C19 enzyme activity evaluated by the pantoprazole-13C breath test in GERD patients: clinical relevance for personalized medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing (S)-Pantoprazole-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pantoprazole is an enantiomer of pantoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1] Like other PPIs, its mechanism of action involves the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells, which is the final step in gastric acid secretion.[1][2] (S)-Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2C19 being the principal enzyme involved.[3] Understanding the metabolic profile and potential drug-drug interactions of (S)-Pantoprazole is crucial in drug development.
(S)-Pantoprazole-d6, a deuterated form of (S)-Pantoprazole, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical assays. Its use in high-throughput screening (HTS) is centered on enabling robust and accurate quantification in assays investigating factors that may alter the metabolism of (S)-Pantoprazole, such as the screening of compound libraries for potential CYP2C19 inhibitors.
These application notes provide a detailed protocol for a high-throughput screening assay to identify potential inhibitors of CYP2C19 using (S)-Pantoprazole as a substrate and this compound as an internal standard.
Signaling Pathway of Pantoprazole
Pantoprazole, upon absorption, is activated in the acidic environment of the gastric parietal cells. The activated form, a sulfenamide, covalently binds to cysteine residues on the H+/K+ ATPase, irreversibly inhibiting its function and thus blocking gastric acid secretion.[1][4]
High-Throughput Screening for CYP2C19 Inhibitors
This section outlines a high-throughput screening assay to identify compounds that inhibit the metabolism of (S)-Pantoprazole by CYP2C19. The assay measures the formation of the primary metabolite, 5-hydroxy-(S)-pantoprazole, using LC-MS/MS for detection. This compound is used as an internal standard to ensure accurate quantification.
Experimental Workflow
The experimental workflow for the HTS assay is depicted below. It involves incubation of the substrate with the enzyme and test compounds, followed by sample preparation and analysis.
Experimental Protocol
1. Materials and Reagents:
-
Recombinant human CYP2C19 (e.g., in microsomes)
-
(S)-Pantoprazole (Substrate)
-
This compound (Internal Standard)
-
5-hydroxy-(S)-pantoprazole (Metabolite standard)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound library (dissolved in DMSO)
-
Acetonitrile (ACN)
-
96-well or 384-well microplates
-
LC-MS/MS system
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of (S)-Pantoprazole in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare working solutions of the NADPH regenerating system in potassium phosphate buffer.
-
Prepare a working solution of recombinant human CYP2C19 in potassium phosphate buffer.
-
-
Assay Plate Preparation:
-
To each well of a microplate, add the test compounds from the library at the desired final concentration (typically in a low microliter volume to minimize solvent effects). Include positive control (known CYP2C19 inhibitor, e.g., ticlopidine) and negative control (vehicle, e.g., DMSO) wells.
-
-
Incubation:
-
Add the CYP2C19 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding a mixture of (S)-Pantoprazole and the NADPH regenerating system to each well. The final concentration of (S)-Pantoprazole should be close to its Km for CYP2C19 to ensure assay sensitivity.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring linear metabolite formation.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding cold acetonitrile to each well. The acetonitrile will precipitate the proteins.
-
Add the internal standard, this compound, to each well.
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new microplate for analysis.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Separate the analyte (5-hydroxy-(S)-pantoprazole), the parent compound ((S)-Pantoprazole), and the internal standard (this compound) using a suitable C18 column and a gradient elution program.
-
Detect and quantify the compounds using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
3. Data Analysis:
-
Calculate the peak area ratio of the metabolite (5-hydroxy-(S)-pantoprazole) to the internal standard (this compound) for each well.
-
Determine the percent inhibition for each test compound relative to the vehicle control wells.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).
-
For confirmed hits, perform dose-response experiments to determine the IC50 value.
Data Presentation
The quantitative data from the HTS assay can be summarized in the following tables:
Table 1: LC-MS/MS Parameters for Analyte Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-hydroxy-(S)-pantoprazole | 400.1 | 216.1 | 25 |
| (S)-Pantoprazole | 384.1 | 200.1 | 22 |
| This compound | 390.1 | 206.1 | 22 |
Table 2: HTS Assay Parameters
| Parameter | Value |
| Enzyme Source | Recombinant Human CYP2C19 |
| Substrate | (S)-Pantoprazole |
| Substrate Concentration | 10 µM (approx. Km) |
| Internal Standard | This compound |
| Internal Standard Conc. | 100 nM |
| Incubation Time | 20 minutes |
| Incubation Temperature | 37°C |
| Plate Format | 384-well |
| Test Compound Conc. | 10 µM |
| Positive Control | Ticlopidine (1 µM) |
Table 3: Example HTS Results
| Compound ID | % Inhibition | Hit ( >50% Inhibition) |
| Cmpd-001 | 85.2 | Yes |
| Cmpd-002 | 12.5 | No |
| Cmpd-003 | 5.8 | No |
| Cmpd-004 | 92.1 | Yes |
| Ticlopidine (Control) | 98.5 | Yes |
Conclusion
The use of this compound as an internal standard is critical for the development of robust and reliable high-throughput screening assays to investigate the metabolism of (S)-Pantoprazole. The detailed protocol provided herein offers a framework for identifying potential CYP2C19 inhibitors, which is a crucial step in early drug discovery to assess the potential for drug-drug interactions. This approach ensures high accuracy and precision in a high-throughput format, facilitating the rapid screening of large compound libraries.
References
Application Notes: (S)-Pantoprazole-d6 for Therapeutic Drug Monitoring of Pantoprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole is a proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders. Therapeutic Drug Monitoring (TDM) of pantoprazole can be crucial for optimizing treatment efficacy and minimizing potential adverse effects, particularly in specific patient populations. The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification of drugs in biological matrices by mass spectrometry. (S)-Pantoprazole-d6 is an ideal internal standard for the quantification of pantoprazole in plasma samples due to its similar chemical and physical properties to the analyte, ensuring reliable correction for matrix effects and variations in sample processing. This document provides a detailed protocol and application notes for the use of this compound in the therapeutic drug monitoring of pantoprazole using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action of Pantoprazole
Pantoprazole exerts its pharmacological effect by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the gastric parietal cells. This inhibition is the final step in the pathway of gastric acid secretion, leading to a profound and prolonged reduction of stomach acid.
Experimental Protocol: Quantification of Pantoprazole in Human Plasma using this compound by LC-MS/MS
This protocol is based on established methods for the bioanalysis of pantoprazole in human plasma.[1][2][3]
Materials and Reagents
-
Pantoprazole reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well plates or microcentrifuge tubes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of pantoprazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the pantoprazole stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate or microcentrifuge tube.
-
Add 10 µL of the this compound working solution (IS) to each sample, except for the blank matrix samples.
-
Add 150 µL of acetonitrile to each well/tube to precipitate the plasma proteins.
-
Vortex the plate/tubes for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical conditions and may require optimization for your specific instrumentation.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a shallow gradient optimized for peak shape and run time. |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition Pantoprazole | m/z 384.2 → 200.1[3] |
| MRM Transition this compound | Predicted: m/z 390.2 → 206.1 (based on a 6 Da mass shift from the unlabeled drug) |
| Dwell Time | 200 ms |
| Collision Energy (CE) | Optimize for maximum signal intensity for each transition. |
| Declustering Potential (DP) | Optimize for maximum signal intensity for each transition. |
Experimental Workflow
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric determination of pantoprazole in human plasma by multidimensional high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Pantoprazole-d6 in Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pantoprazole, the levorotatory enantiomer of pantoprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It achieves this by irreversibly binding to the H+/K+-ATPase (proton pump) on the secretory surface of gastric parietal cells[1][2][3]. This specific mechanism of action makes it a valuable tool for studying acid-related gastrointestinal diseases in preclinical models. The deuterated form, (S)-Pantoprazole-d6, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays due to its similar chemical properties and distinct mass-to-charge ratio[4]. Furthermore, the inclusion of deuterium can potentially alter the metabolic profile of the molecule due to the kinetic isotope effect, where the cleavage of a carbon-deuterium bond is slower than a carbon-hydrogen bond, which can be a subject of investigation in metabolic studies[5][6][7].
These application notes provide detailed protocols for the use of this compound in preclinical trials, covering pharmacokinetic, pharmacodynamic, and toxicological assessments in rodent models.
Physicochemical Properties
| Property | Value | Reference |
| Formal Name | 6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | [4] |
| CAS Number | 922727-65-9 | [4] |
| Molecular Formula | C16H9D6F2N3O4S | [4] |
| Formula Weight | 389.4 g/mol | [4] |
| Purity | ≥99% deuterated forms (d1-d6) | [4] |
| Formulation | A solid | [4] |
| Solubility | Soluble in DMSO | [4] |
Experimental Protocols
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of this compound in rodents.
Animal Models: Male/Female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
Administration Routes:
-
Oral (PO) Administration (Gavage):
-
Fast animals overnight with free access to water.
-
Prepare the dosing solution of this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be calculated based on the desired dose and a maximum dosing volume of 10 mL/kg for rats and mice[8][9].
-
Accurately weigh each animal to determine the exact volume to be administered.
-
Gently restrain the animal, ensuring the head and body are aligned vertically to straighten the esophagus[10].
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach and mark the needle[8][11].
-
Insert the ball-tipped gavage needle into the mouth, advancing it gently along the roof of the mouth and down the esophagus. The animal should swallow as the needle is advanced[10][12]. Do not force the needle.
-
Administer the solution slowly and smoothly[10].
-
Withdraw the needle in the same angle it was inserted and return the animal to its cage.
-
Monitor the animal for any signs of distress[8].
-
-
Intravenous (IV) Administration (Tail Vein Injection):
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline, pH adjusted if necessary). The injection volume should not exceed 5 mL/kg for a bolus injection in mice[13].
-
Warm the animal's tail using a heat lamp or warm water (30-35°C) to induce vasodilation of the lateral tail veins[14][15].
-
Place the animal in a restraining device[14].
-
Clean the tail with 70% alcohol[16].
-
Using a 27-30 gauge needle for mice or a 25-27 gauge needle for rats, insert the needle into one of the lateral tail veins at a shallow angle, with the bevel facing up[13][17].
-
Inject the solution slowly. If resistance is felt or a blister forms, the needle is not in the vein and should be repositioned[17].
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding[15].
-
Return the animal to its cage and monitor for any adverse reactions.
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a different deuterated analog or a structurally similar compound). Vortex and centrifuge to precipitate proteins[18].
-
Liquid-Liquid Extraction: To 100 µL of plasma, add an internal standard and extract with a mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v). Vortex and centrifuge. Evaporate the organic layer and reconstitute in the mobile phase[19][20].
-
-
Chromatographic Conditions (Example):
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The transition will be shifted by +6 m/z compared to the non-deuterated form. For example, if pantoprazole is m/z 384.1 → 200.0[18], this compound would be approximately m/z 390.1 → 206.0 (exact masses may vary).
-
Internal Standard: Monitor the specific transition for the chosen internal standard.
-
-
Pharmacokinetic Parameters:
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
Pharmacodynamic (PD) Studies
Objective: To evaluate the effect of this compound on gastric acid secretion in a rodent model.
Model: Pylorus-ligated rat model.
Procedure:
-
Fast male Sprague-Dawley rats for 24 hours with free access to water.
-
Administer this compound or vehicle via the desired route (PO or IV) as described in the PK protocol.
-
One hour after drug administration, anesthetize the rats (e.g., with isoflurane).
-
Perform a midline abdominal incision and ligate the pylorus.
-
Close the abdominal incision.
-
Four hours after pylorus ligation, euthanize the animals and collect the gastric contents.
-
Centrifuge the gastric contents and measure the volume of the supernatant.
-
Titrate the gastric juice with 0.01 N NaOH to determine the total acid output.
-
The percentage inhibition of acid secretion can be calculated relative to the vehicle-treated control group.
Toxicology Studies
Objective: To assess the acute and sub-acute toxicity of this compound.
Acute Toxicity Study (LD50 Determination):
-
Use groups of at least 5 male and 5 female rodents per dose level.
-
Administer single escalating doses of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Observe the animals for mortality and clinical signs of toxicity (e.g., changes in behavior, posture, respiration) for up to 14 days[21].
-
Perform necropsies on all animals.
-
Calculate the LD50 value using appropriate statistical methods.
Sub-acute Toxicity Study (e.g., 30-day study):
-
Use groups of rodents (e.g., 10 per sex per group).
-
Administer this compound daily for 30 consecutive days at multiple dose levels (e.g., low, mid, high) and a vehicle control[22].
-
Monitor animals daily for clinical signs of toxicity, and measure body weight and food consumption weekly.
-
At the end of the treatment period (and a recovery period for satellite groups), collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy and collect organs for histopathological examination.
Data Presentation
Table 1: Pharmacokinetic Parameters of (S)-Pantoprazole in Rats (Example Data)
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 3000 ± 400 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC (0-t) (ng*h/mL) | 6000 ± 800 | 4500 ± 600 |
| t1/2 (h) | 2.0 ± 0.3 | 1.8 ± 0.2 |
| Bioavailability (%) | ~70 | - |
Table 2: Acute Oral Toxicity of Pantoprazole in Rodents
| Species | Sex | LD50 (mg/kg) | Reference |
| Rat | Male | 360 (thiol metabolite) | [21] |
| Rat | Female | 340 (thiol metabolite) | [21] |
| Mouse | Male & Female | > 1000 | [21] |
Table 3: Sub-acute Intravenous Toxicity Findings for S-(-)-Pantoprazole Sodium in Rats (80 mg/kg/day for 30 days)
| Observation | Finding | Reference |
| Clinical Signs | Shortness of breath, unsteady gait, lying motionless | [22] |
| Clinical Chemistry | Reversible changes in total cholesterol, sodium, and chloride levels | [22] |
| Histopathology | Reversible damage to the liver | [22] |
Visualizations
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. scribd.com [scribd.com]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. researchanimaltraining.com [researchanimaltraining.com]
- 15. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. depts.ttu.edu [depts.ttu.edu]
- 18. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synchronous LC-MS/MS determination of pantoprazole and amitriptyline in rabbit plasma: application to comparative in vivo pharmacokinetic study of novel formulated effervescent granules with its marketed tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of Pantoprazole and (S)-Pantoprazole-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of pantoprazole and its deuterated enantiomer, (S)-Pantoprazole-d6.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of pantoprazole enantiomers.
Question: Why am I observing poor or no separation between the pantoprazole enantiomers?
Answer:
Poor or no enantiomeric separation can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Column Selection: The choice of chiral stationary phase (CSP) is critical for separating pantoprazole enantiomers. Polysaccharide-based columns are frequently used for this purpose.[1][2]
-
Optimize Mobile Phase Composition: The mobile phase composition significantly influences enantioselectivity.
-
Organic Modifier: Acetonitrile often provides better resolution for pantoprazole enantiomers compared to methanol.[4][5]
-
Aqueous Phase: The pH and ionic strength of the aqueous component are crucial. Mixtures of acetonitrile and aqueous buffers like ammonium acetate or sodium perchlorate are commonly used.[1][6] The addition of a small percentage of an acid, like formic acid, can improve peak shape and mass spectrometry response.[4][5]
-
-
Adjust Flow Rate and Temperature:
Question: My peaks are tailing. How can I improve peak shape?
Answer:
Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.
-
Mobile Phase Additives: The addition of a competing base or acid to the mobile phase can mitigate peak tailing. For example, adding a small amount of an acidic modifier like formic acid can improve peak symmetry.[4][5]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.
-
Column Contamination: Contamination of the column with strongly retained compounds can lead to active sites that cause tailing. Flushing the column with a strong solvent may help.
Question: I am experiencing inconsistent retention times. What could be the cause?
Answer:
Fluctuations in retention times can point to issues with the HPLC system or the mobile phase preparation.
-
System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifting retention times. Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a buffer, verify its pH.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Pulsations in the pump can cause retention time variability.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.[1]
Question: I am concerned about the stability of pantoprazole during analysis. Can it degrade or undergo chiral inversion?
Answer:
Pantoprazole is known to be unstable under certain conditions.[8][9]
-
Acidic Conditions: Pantoprazole degrades significantly in acidic environments.[8][9]
-
Oxidative Stress: The molecule is susceptible to oxidation.[8]
-
Photolytic Stress: Exposure to light can also cause degradation.[8][10]
-
Chiral Inversion: While some studies report no chiral inversion during sample storage and analysis, it is a potential concern for sulfoxide drugs.[4][11][12] It is crucial to evaluate the stability of the enantiomers under your specific analytical conditions.[4]
To minimize degradation, prepare samples fresh and protect them from light. If storing samples, do so at low temperatures (e.g., -80°C).[4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended chiral stationary phases for separating pantoprazole and this compound?
A1: Several polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) have been successfully used. Commonly reported CSPs include:
-
Macrocyclic glycopeptide-based: Chirobiotic™ TAG (teicoplanin aglycone)[1]
Q2: What is a typical starting mobile phase for method development?
A2: A good starting point for reversed-phase chiral separation of pantoprazole is a mixture of acetonitrile and an aqueous buffer. For example, a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v) has been shown to be effective.[4][5] Another option is a mixture of methanol and 20mM ammonium acetate (60:40, v/v).[1]
Q3: What detection wavelength should I use for pantoprazole?
A3: Pantoprazole has a strong UV absorbance. A detection wavelength of around 290 nm is commonly used.[6][7]
Q4: Is it necessary to use a deuterated internal standard like this compound?
A4: While not strictly necessary for achieving separation, using a stable isotope-labeled internal standard such as this compound is highly recommended for quantitative analysis, especially when using mass spectrometry detection (LC-MS/MS). It helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise results.[11]
Q5: Can I use the same method for both HPLC-UV and LC-MS/MS analysis?
A5: Methods developed for HPLC-UV can often be adapted for LC-MS/MS. However, you may need to replace non-volatile mobile phase additives (e.g., sodium perchlorate) with volatile ones (e.g., ammonium acetate or formic acid) to ensure compatibility with the mass spectrometer.[4][11]
Data Presentation
Table 1: Reported Chromatographic Conditions for Pantoprazole Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Chirobiotic™ TAG | Methanol / 20mM Ammonium Acetate (60:40, v/v) | 0.6 | 10 | UV | [1] |
| Chiralpak® IE | Acetonitrile / 0.1% Formic Acid in Water (70:30, v/v) | 0.9 | Not Specified | MS/MS | [3] |
| Chiralcel® OZ-RH | Acetonitrile / 0.1% Formic Acid in Water (40:60, v/v) | 0.8 | Not Specified | MS/MS | [4][5] |
| Chiralcel® OJ-R | Acetonitrile / 50mM Sodium Perchlorate | 0.5 | Not Specified | UV (290 nm) | [6] |
| Chiralcel® OD-RH | Water / Acetonitrile | 0.6 - 1.0 | 25 | UV (292 nm) | [7] |
| Chiralpak® IC | Acetonitrile / 10mM Ammonium Acetate with 0.2% Acetic Acid (50:50, v/v) | Not Specified | Not Specified | MS/MS | [11] |
Experimental Protocols
Protocol 1: Chiral Separation using Chirobiotic™ TAG Column (HPLC-UV)
This protocol is based on the method described by Papp et al.[1]
-
Chromatographic System: HPLC system with UV detector.
-
Column: Chirobiotic™ TAG, 5 µm.
-
Mobile Phase: Prepare a mixture of methanol and 20mM ammonium acetate in a 60:40 (v/v) ratio.
-
Flow Rate: Set the flow rate to 0.6 mL/min.
-
Column Temperature: Maintain the column temperature at 10°C.
-
Detection: Monitor the eluent at a suitable UV wavelength (e.g., 290 nm).
-
Sample Preparation: Dissolve the pantoprazole sample in the mobile phase.
-
Injection Volume: Inject an appropriate volume (e.g., 20 µL).
Protocol 2: Chiral Separation using Chiralcel® OZ-RH Column (LC-MS/MS)
This protocol is based on the method described by Li et al.[4][5]
-
Chromatographic System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Chiralcel® OZ-RH, 5 µm.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and 0.1% formic acid in water in a 40:60 (v/v) ratio.
-
Flow Rate: Set the flow rate to 0.8 mL/min.
-
Detection: Use multiple reaction monitoring (MRM) mode for detection. Monitor the precursor-to-product ion transitions for pantoprazole (e.g., m/z 384.1 → 200.0) and this compound.[5]
-
Sample Preparation: Perform a protein precipitation extraction of plasma samples using acetonitrile.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL).
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric separation.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. phenomenex.com [phenomenex.com]
- 3. Chiral Separation and Pharmacokinetics of Enantiomers of Pantoprazole Sodium in Rat Plasma by HPLC-MS/MS [zpxb.xml-journal.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Direct determination of pantoprazole enantiomers in human serum by reversed-phase high-performance liquid chromatography using a cellulose-based chiral stationary phase and column-switching system as a sample cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102141547A - High performance liquid chromatography (HPLC) method for analyzing and separating optical isomer of pantoprazole sodium - Google Patents [patents.google.com]
- 8. scielo.br [scielo.br]
- 9. ajrconline.org [ajrconline.org]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct HPLC separation of enantiomers of pantoprazole and other benzimidazole sulfoxides using cellulose-based chiral stationary phases in reversed-phase mode [hero.epa.gov]
Improving sensitivity of pantoprazole quantification with (S)-Pantoprazole-d6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using (S)-Pantoprazole-d6 to improve the sensitivity of pantoprazole quantification.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for pantoprazole quantification?
A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis by LC-MS/MS.[1][2][3][4] It offers several advantages over using other structurally similar molecules as internal standards:
-
Compensates for Matrix Effects: this compound co-elutes with the unlabeled pantoprazole, experiencing similar ionization suppression or enhancement, which helps to correct for variability introduced by the sample matrix.[5][6][7]
-
Accounts for Extraction Variability: As it behaves almost identically to the analyte during sample preparation, it accurately reflects any loss of analyte during the extraction process.
-
Improves Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and precision of the quantification are significantly improved.
Q2: What is the typical stability of pantoprazole in biological samples and prepared solutions?
A2: Pantoprazole's stability is pH-dependent. It is a proton pump inhibitor that is unstable in acidic solutions but shows stability at neutral or alkaline pH.[8] The rate of degradation increases with decreasing pH.[8] For prepared solutions, pantoprazole at 4 mg/mL in 0.9% sodium chloride is stable for 3 days at room temperature (20°C to 25°C) in glass vials and for 28 days when refrigerated (2°C to 8°C) in polypropylene syringes.[9][10][11] When diluted in 5% dextrose in water (D5W) to 0.4 mg/mL, it is stable for 2 days at room temperature or 14 days refrigerated.[9][10] In 0.9% sodium chloride (NS), it is stable for 3 days at room temperature or 28 days refrigerated at concentrations of 0.4 and 0.8 mg/mL.[9][10]
Q3: What are the common mass transitions (MRM) for pantoprazole and this compound?
A3: For pantoprazole, a common transition monitored in positive ion electrospray ionization (ESI) mode is m/z 384.1 → 200.0.[12][13] For the deuterated internal standard, this compound, the expected precursor ion would be approximately m/z 390.4, considering the addition of 6 daltons from the deuterium atoms. The product ion would likely remain the same at m/z 200.0, as the deuterium labels are on the methoxy groups which are not part of this specific fragment.
Troubleshooting Guide
Issue 1: Poor Sensitivity or High Limit of Quantification (LOQ)
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Ensure the mobile phase contains an appropriate additive to promote ionization. For positive ESI mode, adding a small amount of formic acid (e.g., 0.1%) can improve the signal.[14][15] |
| Matrix Effects | Matrix components can suppress the ionization of the analyte.[5][6] Improve sample clean-up by using techniques like solid-phase extraction (SPE) instead of simple protein precipitation. Also, ensure chromatographic separation of pantoprazole from phospholipids. |
| Inefficient Extraction | The chosen extraction method may have low recovery. Evaluate different extraction solvents or SPE cartridges to optimize the recovery of pantoprazole. A liquid-liquid extraction with diethyl ether and dichloromethane (70:30, v/v) has been shown to be effective.[16][17] |
| Incorrect MS/MS Parameters | Optimize the collision energy and other MS/MS parameters for the specific instrument being used to ensure maximum fragmentation and signal intensity for the selected transitions. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and solvent volumes during the extraction process. Automating the sample preparation can reduce variability. |
| Matrix Effects | The use of a stable isotope-labeled internal standard like this compound is the best way to mitigate variability caused by matrix effects.[2] |
| Analyte Instability | Pantoprazole is unstable in acidic conditions.[8] Ensure that the pH of the sample and processing solutions is maintained in a neutral to alkaline range. Keep samples on ice or at reduced temperatures during processing. |
| LC System Issues | Check for leaks, inconsistent pump flow, or issues with the autosampler that could lead to variable injection volumes. |
Issue 3: Inaccurate Results
| Possible Cause | Troubleshooting Step |
| Improper Calibration Curve | Ensure the calibration standards are prepared correctly and cover the expected concentration range of the samples. Use a weighting factor (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range. |
| Interference from Metabolites | Check for co-eluting metabolites that may have the same mass transition as pantoprazole. Adjust the chromatography to separate the analyte from any interfering peaks. |
| Degradation of Stock Solutions | Pantoprazole solutions can degrade over time. Prepare fresh stock solutions and store them appropriately, protected from light and at the recommended temperature.[9][10][11] |
| Cross-Contamination | Ensure there is no carryover between samples by injecting a blank solvent after a high-concentration sample. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold methanol to precipitate proteins.[12][13]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water[14] |
| Mobile Phase B | Acetonitrile[14] |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Pantoprazole) | 384.1 → 200.0[12][13] |
| MRM Transition (this compound) | 390.4 → 200.0 (Example, verify on instrument) |
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5 - 5000 ng/mL | [12][13] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [12][13] |
| Intra-day Precision (%CV) | 0.79 - 5.36% | [12] |
| Inter-day Precision (%CV) | 0.91 - 12.67% | [12] |
| Extraction Recovery | > 77.58% | [12][13] |
Visualizations
Caption: Experimental workflow for pantoprazole quantification.
References
- 1. Pantoprazole-d6 | CAS 922727-65-9 | Cayman Chemical | Biomol.com [biomol.com]
- 2. veeprho.com [veeprho.com]
- 3. Pantoprazole-D6 | 922727-65-9 [chemicalbook.com]
- 4. clearsynth.com [clearsynth.com]
- 5. eijppr.com [eijppr.com]
- 6. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of pantoprazole sodium in glass vials, polyvinyl chloride minibags, and polypropylene syringes. | Semantic Scholar [semanticscholar.org]
- 12. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. Synchronous LC-MS/MS determination of pantoprazole and amitriptyline in rabbit plasma: application to comparative in vivo pharmacokinetic study of novel formulated effervescent granules with its marketed tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Pantoprazole in Human Plasma by LC-MS-MS Using Lansoprazole as Internal Standard | Semantic Scholar [semanticscholar.org]
- 17. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls when using deuterated internal standards
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.
Troubleshooting Guide: Inaccurate Quantification
1. Is your deuterated internal standard co-eluting with your analyte?
-
Problem: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1][2][3] This can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[1][4]
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.
-
Adjust Chromatography: If a separation is observed, consider using a column with lower resolution to ensure the analyte and internal standard elute as a single peak.[1]
-
Alternative Isotopes: If chromatographic separation persists and causes issues, consider using a standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[1][5]
-
2. Have you confirmed the isotopic and chemical purity of your deuterated standard?
-
Problem: The presence of the non-deuterated analyte (D0) as an impurity in your deuterated internal standard will lead to an overestimation of the analyte's concentration. For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[6]
-
Solution:
-
Purity Assessment: Verify the isotopic and chemical purity of the deuterated standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[7][8][9]
-
Supplier Documentation: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.
-
3. Could isotopic exchange be occurring?
-
Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[5] This is more likely to occur if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[10]
-
Solution:
-
Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[10]
-
Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time. Then, analyze the sample to see if there is an increase in the non-labeled compound. A 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour in one study.
-
Issue 2: Signal Intensity of the Internal Standard is Unstable
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.
Troubleshooting Guide: Unstable Internal Standard Signal
1. Are you experiencing differential matrix effects?
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[4][11][12] This "differential matrix effect" can lead to inaccurate quantification. Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.
-
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect. Compare the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked blank matrix sample.
-
Sample Preparation: Improve your sample clean-up procedure to remove interfering matrix components.
-
Dilution: Dilute the sample to reduce the concentration of matrix components.
-
2. Is your deuterated label stable under your experimental conditions?
-
Problem: The stability of the deuterium label is critical. Labels can be lost during sample preparation, especially under harsh pH or temperature conditions.[5]
-
Solution:
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Isotopic Purity | ≥98% | To minimize the contribution of the non-deuterated impurity to the analyte signal.[6] |
| Chemical Purity | >99% | To ensure that the standard is free from other interfering compounds.[6] |
| Number of Deuterium Atoms | Typically 2 to 10 | To provide a sufficient mass shift for detection without significantly altering the molecule's physicochemical properties.[6] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the isotopic purity of a deuterated internal standard.
-
Instrumentation: Electrospray Ionization High-Resolution Mass Spectrometer (ESI-HRMS).[7]
-
Methodology:
-
Prepare a dilute solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.
-
Acquire the full scan mass spectrum in the appropriate ionization mode (positive or negative).
-
Identify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ... Dn).
-
Calculate the isotopic purity by comparing the relative abundance of the desired deuterated isotopologue to the sum of all isotopologue abundances.[7]
-
Protocol 2: Evaluation of H/D Back-Exchange
-
Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix.
-
Methodology:
-
Prepare two sets of samples:
-
Set A (Control): Spike the deuterated internal standard into a neat solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Process the samples using your established extraction procedure.
-
Analyze the samples by LC-MS/MS.
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (S)-Pantoprazole-d6 Stability in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Pantoprazole-d6. It focuses on ensuring the stability of this compound in biological matrices during sample processing to maintain data integrity and accuracy in bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in biological samples?
A1: The stability of this compound, similar to its non-deuterated counterpart, is primarily influenced by pH, temperature, and light exposure. Pantoprazole is an acid-labile compound, meaning it degrades rapidly in acidic conditions.[1][2] It is more stable in neutral to alkaline environments.[3][4] Storage temperature is also critical, with lower temperatures generally preserving its stability. Exposure to light can also lead to degradation.[5][6]
Q2: What are the recommended storage conditions for plasma, blood, and urine samples containing this compound?
A2: To ensure stability, biological samples should be processed and frozen as quickly as possible. For long-term storage, temperatures of -20°C or lower are recommended.[7] Samples should be protected from light. For whole blood, it is advisable to separate plasma or serum promptly to minimize enzymatic degradation.
Q3: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?
A3: Studies have shown that pantoprazole and its deuterated internal standard are stable for at least three freeze-thaw cycles when stored at -20°C.[7][8][9] However, it is best practice to minimize the number of freeze-thaw cycles to prevent any potential degradation.
Q4: What are the major degradation products of pantoprazole?
A4: Under acidic and oxidative stress, pantoprazole primarily degrades into pantoprazole sulfone and pantoprazole sulfide.[3][6] These degradation products can potentially interfere with the quantification of the parent drug if the analytical method is not specific.
Troubleshooting Guide
This guide addresses common issues encountered during the processing of biological samples containing this compound.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Sample pH is too low, causing acid-catalyzed degradation. | Ensure the pH of the biological matrix is neutral or slightly alkaline (pH > 7) during sample collection and processing.[1][3] Consider adding a buffer or stabilizer to the collection tubes if necessary. |
| High temperature during sample handling and storage. | Keep samples on ice or at refrigerated temperatures (2-8°C) during processing and store them at -20°C or -80°C for long-term storage.[10][11] | |
| Exposure to light. | Protect samples from light by using amber-colored tubes or by wrapping tubes in aluminum foil.[10][12] | |
| Inconsistent results between replicates | Incomplete thawing or mixing of samples. | Ensure samples are completely thawed and thoroughly mixed (e.g., by vortexing) before extraction. |
| Variable time on the benchtop. | Standardize the time that samples are kept at room temperature ("bench-top stability") before processing to ensure consistency.[8][9] | |
| Interfering peaks in the chromatogram | Formation of degradation products. | Optimize the chromatographic method to separate this compound from its potential degradation products like pantoprazole sulfone and sulfide.[3][6] |
| Matrix effects from endogenous components. | Employ a more efficient sample extraction method, such as solid-phase extraction (SPE), to remove interfering substances from the plasma, blood, or urine.[7] |
Quantitative Stability Data
The following tables summarize the stability of pantoprazole under various conditions, which is expected to be comparable for this compound.
Table 1: Freeze-Thaw Stability of Pantoprazole in Human Plasma
| Number of Freeze-Thaw Cycles | Storage Temperature (°C) | Analyte | Mean Recovery (%) | Reference |
| 3 | -20 | Pantoprazole | >92.12 | [7] |
| 3 | Not Specified | Pantoprazole & PSD3 | Stable | [8][9] |
Table 2: Bench-Top Stability of Pantoprazole in Human Plasma at Room Temperature
| Duration (hours) | Analyte | Mean Recovery (%) | Reference |
| 2 | Pantoprazole | 99.88 | [7] |
| 12 | Pantoprazole | 91.62 | [7] |
| 24 | Pantoprazole | 89.5 | [7] |
| Not Specified | Pantoprazole & PSD3 | Stable | [8][9] |
Table 3: Long-Term Stability of Pantoprazole in Human Plasma
| Duration | Storage Temperature (°C) | Analyte | Mean Recovery (%) | Reference |
| 1 month | -20 | Pantoprazole | >95.5 | [7] |
| 28 days | -20 to -80 | Pantoprazole | >90 | [10][11] |
Experimental Protocols
1. Plasma Sample Preparation using Protein Precipitation
This method is commonly used for the extraction of pantoprazole and its deuterated internal standard from plasma samples.[8][9]
-
Objective: To precipitate plasma proteins and release the analytes into a solvent for analysis.
-
Procedure:
-
Thaw frozen plasma samples at room temperature and vortex for 10 seconds.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 200 µL of acetonitrile (containing the internal standard, this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. Solid-Phase Extraction (SPE) of Pantoprazole from Plasma
SPE offers a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[7]
-
Objective: To isolate and concentrate pantoprazole from plasma using a solid-phase extraction cartridge.
-
Procedure:
-
Condition an SPE cartridge (e.g., LiChrolut RP-18) with methanol followed by water.
-
Buffer the plasma sample with 0.1 M KH2PO4 (pH 9).[7]
-
Load the buffered plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte and internal standard with acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for bioanalysis of this compound.
References
- 1. Stability of Pantoprazole [medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Pantoprazole in 0.9% Sodium Chloride - Page 3 [medscape.com]
Calibration curve issues with (S)-Pantoprazole-d6 in bioanalysis
Welcome to the technical support center for the bioanalysis of (S)-Pantoprazole-d6. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for (S)-Pantoprazole is non-linear, especially at higher concentrations. What are the potential causes and how can I fix it?
A1: Non-linearity in calibration curves is a common issue in LC-MS/MS bioanalysis. Several factors can contribute to this observation when analyzing (S)-Pantoprazole with its deuterated internal standard, this compound.
Potential Causes:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in signal response. This is a frequent cause of non-linearity at the upper end of the calibration range.[1][2][3]
-
Ion Source Saturation/Suppression: The electrospray ionization (ESI) source has a limited capacity for ionization. At high concentrations, (S)-Pantoprazole and this compound may compete for ionization, leading to a disproportionate response.[1][2][4] This can also be influenced by co-eluting matrix components.[5]
-
Matrix Effects: Endogenous components from the biological matrix (e.g., plasma, urine) can co-elute with your analyte and internal standard, causing ion suppression or enhancement, which can affect linearity.[1][5][6]
-
Dimer or Multimer Formation: At higher concentrations, molecules can sometimes form dimers or other multimers, which are not detected at the target m/z, leading to a loss of signal linearity.[1][2]
-
Isotopic Effects: While generally minimal with deuterium-labeled standards, there can be slight differences in chromatographic retention time and ionization efficiency between the analyte and the internal standard.[1][7]
Troubleshooting Steps:
-
Review MS Detector Response: Check the absolute signal counts for your highest calibration standards. If they exceed the linear range of your detector (e.g., often around 1E+6 cps for some instruments), you are likely experiencing detector saturation.[3]
-
Solution: Reduce the sensitivity of your MS method. You can try decreasing the dwell time, using a less abundant product ion for quantification, or adjusting the collision energy.
-
-
Optimize Internal Standard Concentration: The concentration of this compound can impact linearity. Experiment with different IS concentrations. Sometimes, a higher IS concentration can improve linearity over a wider range.[8]
-
Dilute High-Concentration Samples: If non-linearity is only observed at the upper limit of quantification (ULOQ), you may need to narrow your calibration range and dilute any samples that fall above this range.[9]
-
Improve Chromatographic Separation: Ensure that (S)-Pantoprazole is well-separated from any interfering matrix components. A longer gradient or a different column chemistry might be necessary to mitigate matrix effects.[5]
-
Enhance Sample Preparation: Improve your sample clean-up procedure to remove more of the interfering matrix components. Switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects.[5]
-
Use a Different Regression Model: If non-linearity persists after troubleshooting, a quadratic regression (1/x² weighted) might be more appropriate for your data than a linear regression.[10] However, the use of non-linear regression models should be justified and carefully evaluated.[3]
Q2: I'm observing poor precision and accuracy in my low concentration quality control (LQC) samples. What could be the cause?
A2: Inaccurate and imprecise results at the lower limit of quantification (LLOQ) often point to issues with matrix effects, analyte stability, or suboptimal integration.
Potential Causes & Solutions:
-
Matrix Effects: Ion suppression or enhancement can have a more pronounced impact at lower concentrations.
-
Solution: As mentioned in A1, improving sample cleanup and chromatographic separation is key. You should also assess the matrix effect from different lots of biological matrix to ensure your method is rugged.[6]
-
-
Analyte Stability: Pantoprazole is known to be unstable in acidic conditions.[11][12] If samples are not handled properly, degradation can occur, leading to lower measured concentrations.
-
Solution: Ensure that the pH of your samples is maintained in a neutral or slightly basic range during collection, storage, and processing. Keep samples on ice and minimize the time they spend at room temperature. Perform freeze-thaw and bench-top stability studies to confirm the stability of (S)-Pantoprazole in your matrix.[13]
-
-
Poor Peak Integration: At the LLOQ, signal-to-noise ratios are lower, which can lead to inconsistent peak integration.
-
Solution: Carefully review the integration parameters in your software. Ensure that the baseline is being drawn correctly and consistently for all LLOQ samples. A signal-to-noise ratio of at least 5-10 is generally recommended for the LLOQ.
-
-
Contamination/Carryover: Contamination from a high concentration sample into a subsequent low concentration sample can lead to inaccurately high results.
-
Solution: Optimize your autosampler wash method. Injecting a blank sample after the highest calibrator can help assess carryover.
-
Q3: The peak area of my internal standard, this compound, is not consistent across my calibration curve and samples. Should I be concerned?
A3: Yes, this is a cause for concern. While the purpose of a stable isotope-labeled internal standard is to normalize for variations, significant and systematic changes in the IS response can indicate underlying issues with the assay.
Potential Causes & Solutions:
-
Ion Suppression/Enhancement: If the IS peak area decreases as the analyte concentration increases, it's a strong indicator of ion suppression, where the analyte and IS are competing for ionization.[4][8] Conversely, an increasing IS signal could indicate enhancement.
-
Solution: This often points back to the need for better chromatography to separate the analyte/IS from co-eluting matrix components or considering dilution of samples with high analyte concentrations.
-
-
Matrix Effects in Unknown Samples: A significant difference in the IS response between the calibration standards (prepared in a clean matrix) and the unknown samples can indicate that the matrix of the unknown samples is different and causing suppression or enhancement.
-
Solution: Re-evaluate your sample preparation method. If possible, prepare your calibration standards by spiking into a matrix that is representative of your unknown samples.
-
-
Inconsistent Sample Preparation: Errors in the addition of the internal standard or inconsistent extraction recovery will lead to variable IS peak areas.
-
Solution: Review your pipetting and extraction procedures. Ensure that the IS is added accurately and consistently to all samples and standards.
-
Data & Protocols
Typical Calibration Curve Parameters for Pantoprazole Bioanalysis
The following table summarizes typical parameters from validated LC-MS/MS methods for the analysis of pantoprazole in human plasma. These values can serve as a benchmark for your own method development.
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 5,000 ng/mL | [14] |
| 10 - 3,000 ng/mL | [13] | |
| LLOQ | 5 ng/mL | [14] |
| 10 ng/mL | [13] | |
| Intra-day Precision (%CV) | 0.79 - 5.36% | [14] |
| 1.13 - 1.54% | [13] | |
| Inter-day Precision (%CV) | 0.91 - 12.67% | [14] |
| 1.76 - 2.86% | [13] | |
| Intra-day Accuracy | > 92.19% | [14] |
| Inter-day Accuracy | > 85.49% | [14] |
| Recovery | > 77.58% | [14] |
Example Experimental Protocol: Protein Precipitation for Plasma Samples
This protocol is a general example for sample preparation using protein precipitation, a common technique in bioanalysis for its simplicity and speed.
-
Sample Thawing: Thaw plasma samples and calibration standards at room temperature, then vortex to ensure homogeneity. Place samples in an ice bath.
-
Aliquoting: Aliquot 100 µL of each plasma sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the this compound working solution (e.g., at 500 ng/mL in methanol) to each tube, except for the blank matrix sample.
-
Vortexing: Vortex each tube for 30 seconds to mix the internal standard with the plasma.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing & Centrifugation: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Injection: Vortex the reconstituted samples and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Visual Guides
Troubleshooting Workflow for Calibration Curve Non-Linearity
The following diagram outlines a logical workflow for troubleshooting non-linear calibration curves.
Caption: A flowchart for diagnosing and resolving calibration curve non-linearity.
General Bioanalytical Workflow using this compound
This diagram illustrates the typical steps involved in a bioanalytical experiment from sample receipt to data analysis.
Caption: Standard workflow for bioanalysis of (S)-Pantoprazole.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. why internal standards? - Chromatography Forum [chromforum.org]
- 5. eijppr.com [eijppr.com]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing isotopic exchange of deuterium in (S)-Pantoprazole-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange of deuterium in (S)-Pantoprazole-d6. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is the deuterated form of (S)-Pantoprazole, a proton pump inhibitor. The six deuterium atoms are located on the two methoxy groups of the pyridine ring. This specific labeling is intended to increase the metabolic stability of the molecule by leveraging the kinetic isotope effect, potentially reducing the rate of cytochrome P450 (CYP)-mediated O-demethylation[1].
Q2: What are the primary factors that can cause deuterium exchange in this compound?
The primary factors that can lead to the loss of deuterium from the methoxy groups are exposure to acidic or basic conditions, elevated temperatures, and the presence of certain catalysts. Protic solvents, especially water, can serve as a source of protons to exchange with the deuterium atoms under these conditions. Pantoprazole itself is known to be labile in acidic conditions, and the degradation pathways could potentially facilitate isotopic exchange[2].
Q3: How can I minimize deuterium exchange during storage?
To minimize isotopic exchange during storage, this compound should be stored as a solid in a tightly sealed container at low temperatures, preferably at 2-8°C, and protected from light and moisture. When preparing stock solutions, use anhydrous aprotic solvents and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
Q4: What solvents are recommended for preparing solutions of this compound?
Anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are recommended for preparing stock solutions. For aqueous buffers required in biological assays, it is advisable to prepare the final dilution immediately before use. If aqueous solutions must be stored, they should be kept at a neutral to slightly alkaline pH and at low temperatures for the shortest possible duration.
Q5: How does pH affect the stability of the deuterium labels?
The methoxy groups on the pyridine ring are generally stable, but the C-D bonds can become susceptible to exchange under strongly acidic or basic conditions. Pantoprazole is an acid-labile drug, and at low pH, the molecule undergoes rearrangement which can increase the lability of the deuterium atoms[2][3]. Conversely, while pantoprazole is more stable at a neutral to alkaline pH, strong basic conditions can also promote deuterium exchange. It is crucial to maintain the pH of aqueous solutions within a range that ensures both the chemical stability of pantoprazole and the integrity of the deuterium labels.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Loss of Isotopic Purity in Stock Solution
| Potential Cause | Recommended Action |
| Moisture Contamination | Use anhydrous solvents and store the stock solution under an inert atmosphere (e.g., argon or nitrogen). Utilize single-use ampoules or vials to minimize exposure to air. |
| Inappropriate Solvent | Prepare stock solutions in high-purity, anhydrous aprotic solvents like DMSO or ACN. Avoid long-term storage in protic solvents (e.g., methanol, ethanol, water). |
| Improper Storage Temperature | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. |
| Degradation of the Molecule | Protect solutions from light. Confirm the chemical integrity of the compound using a stability-indicating HPLC method alongside mass spectrometry to assess isotopic purity. |
Issue 2: Inconsistent Results in In Vitro or In Vivo Experiments
| Potential Cause | Recommended Action |
| Deuterium Exchange in Assay Medium | Minimize the incubation time of this compound in aqueous assay buffers. Prepare the final dilutions immediately before the experiment. If pre-incubation is necessary, perform it at a lower temperature. |
| pH of the Formulation | For in vivo studies, formulate the compound in a vehicle that maintains a neutral pH. If an acidic vehicle is required, the administration should be performed immediately after preparation. Consider co-administration with a buffering agent for oral dosing to protect against stomach acid. |
| Metabolic Switching | While deuteration is intended to slow metabolism at the methoxy groups, it can sometimes lead to "metabolic switching," where other parts of the molecule are metabolized more readily[1]. Characterize the metabolite profile of this compound in your experimental system to identify any unexpected metabolites. |
| Variability in Isotopic Purity of Starting Material | Always verify the isotopic purity of a new batch of this compound by mass spectrometry before initiating a series of experiments. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Environment: Work in a fume hood with low humidity or in a glove box under an inert atmosphere (argon or nitrogen).
-
Glassware: Use glassware that has been oven-dried at 150°C for at least 4 hours and cooled in a desiccator.
-
Solvent: Use a new, unopened bottle of anhydrous, high-purity aprotic solvent (e.g., DMSO, ACN).
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound and dissolve it in the appropriate volume of anhydrous solvent to achieve the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small-volume, amber glass vials with PTFE-lined caps.
-
Purge the headspace of each vial with an inert gas before sealing.
-
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability-Indicating HPLC-MS Method for Isotopic Purity Assessment
This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your system.
-
Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute pantoprazole (e.g., start with 10% B, ramp to 90% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode to observe the isotopic cluster of pantoprazole.
-
-
Sample Preparation for Stability Testing:
-
Prepare solutions of this compound in the test conditions (e.g., different pH buffers, solvents, temperatures).
-
At specified time points, withdraw an aliquot, quench any reaction if necessary (e.g., by neutralizing the pH), and dilute with the initial mobile phase to a suitable concentration for analysis.
-
-
Data Analysis:
-
Determine the retention time of this compound.
-
Extract the ion chromatogram for the [M+H]+ ion of pantoprazole (m/z 390.1 for the d6 species).
-
Analyze the mass spectrum of the pantoprazole peak to determine the relative abundance of the different isotopologues (d0 to d6).
-
Calculate the percentage of deuterium retention over time.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Key factors that can induce isotopic exchange and strategies to mitigate it.
References
Technical Support Center: Pantoprazole Analysis with (S)-Pantoprazole-d6
Welcome to the technical support center for the analysis of pantoprazole using (S)-Pantoprazole-d6 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the impact of different formulations on analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for pantoprazole analysis?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for pantoprazole. It is structurally and chemically very similar to the analyte, pantoprazole. This similarity ensures that it behaves almost identically during sample preparation (extraction, evaporation) and chromatographic separation. The key difference is its mass, which allows for distinct detection by a mass spectrometer. Using a SIL-IS like this compound is considered the gold standard in quantitative LC-MS/MS analysis as it can effectively compensate for variations in sample processing and matrix effects, leading to higher accuracy and precision in quantification.
Q2: What are the common types of formulations for pantoprazole, and how do they differ?
A2: Pantoprazole is commonly available in several formulations to ensure its stability and effective delivery:
-
Enteric-Coated Tablets: This is the most common formulation. Pantoprazole is unstable in the acidic environment of the stomach.[1] The enteric coating protects the drug from degradation in the stomach and allows it to dissolve in the more alkaline environment of the small intestine for absorption.[2][3]
-
Delayed-Release Capsules: Similar to enteric-coated tablets, these capsules contain enteric-coated granules or pellets that protect pantoprazole from stomach acid.
-
Powder for Oral Suspension: This formulation is often used for patients who have difficulty swallowing tablets. The powder is typically mixed with a liquid before administration and may contain buffering agents to neutralize stomach acid.
-
Nanoparticles: These are advanced drug delivery systems designed to improve the solubility, stability, and bioavailability of pantoprazole.[4] They can be formulated with pH-sensitive polymers to control drug release.[4]
-
Effervescent Granules: This formulation is dissolved in water to create a buffered solution that can help protect pantoprazole from stomach acid upon ingestion.
Q3: What are "matrix effects," and how can formulation excipients cause them?
A3: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Formulation excipients (e.g., polymers, binders, disintegrants, surfactants) can leach into the sample extract during preparation and cause matrix effects in LC-MS/MS analysis.[5] For example, polymers from enteric coatings or surfactants used in nanoparticle formulations can co-elute with pantoprazole and this compound, suppressing their ionization and affecting the accuracy of the results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of pantoprazole from different formulations using this compound.
Issue 1: Low Recovery of Pantoprazole and this compound from Enteric-Coated Tablets
-
Symptom: The peak areas for both pantoprazole and the internal standard are significantly lower than expected, even in quality control (QC) samples prepared from crushed tablets.
-
Potential Cause: Incomplete extraction of the analytes from the tablet matrix, particularly from the enteric coating polymers. The polymers may trap the drug, preventing its complete dissolution in the extraction solvent.
-
Troubleshooting Steps:
-
Optimize Sample Pre-treatment:
-
Mechanical Disruption: Ensure the tablets are finely and homogenously crushed to maximize the surface area for extraction.
-
pH Adjustment: Pantoprazole is more soluble in alkaline conditions.[6] Consider an initial extraction step with a basic buffer (e.g., pH 9 phosphate buffer) to dissolve the enteric coating and release the drug before proceeding with organic solvent extraction.[7]
-
-
Solvent Selection:
-
Experiment with different extraction solvents or solvent mixtures. A combination of a polar organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer may be more effective than a pure organic solvent.
-
-
Sonication/Vortexing: Increase the sonication or vortexing time during the extraction step to improve the disruption of the tablet matrix and enhance solvent penetration.
-
Issue 2: High Variability in this compound Response Across Samples from Different Formulations
-
Symptom: The peak area of this compound is inconsistent across samples from different formulations (e.g., tablets vs. oral suspension), leading to poor precision.
-
Potential Cause: Differential matrix effects from the varying excipients in each formulation. For instance, the surfactants and suspending agents in an oral suspension can cause more significant ion suppression than the excipients in a simple tablet.
-
Troubleshooting Steps:
-
Dilution: Dilute the sample extracts to reduce the concentration of interfering matrix components.
-
Optimize Chromatographic Separation:
-
Adjust the gradient elution profile to better separate pantoprazole and this compound from the interfering excipients.
-
Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.
-
-
Advanced Sample Preparation:
-
Solid-Phase Extraction (SPE): Implement an SPE step to clean up the sample. Choose a sorbent that retains pantoprazole while allowing the interfering excipients to be washed away.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE conditions (e.g., pH of the aqueous phase, choice of organic solvent) to selectively extract the analytes and leave the interfering substances behind.
-
-
Issue 3: Inconsistent Peak Shapes or Tailing for Pantoprazole and this compound
-
Symptom: Chromatographic peaks for the analyte and internal standard are broad, asymmetric, or show tailing.
-
Potential Cause:
-
Interaction of the analytes with active sites on the analytical column.
-
Co-elution with strongly retained matrix components.
-
Inappropriate pH of the mobile phase.
-
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Adjust the pH of the aqueous component of the mobile phase. Pantoprazole is a weak base, and a slightly acidic mobile phase can improve peak shape.
-
Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase to block active sites on the column.
-
-
Column Maintenance:
-
Use a guard column to protect the analytical column from strongly retained matrix components.
-
Flush the column with a strong solvent after each batch of samples.
-
-
Sample Diluent: Ensure the sample diluent is compatible with the mobile phase to avoid peak distortion.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Pantoprazole Analysis
| Parameter | Typical Value |
| LC Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transition (Pantoprazole) | m/z 384.1 → 200.1[8] |
| MRM Transition (this compound) | m/z 390.1 → 206.0 |
Table 2: Comparison of Sample Preparation Techniques for Different Formulations
| Formulation Type | Recommended Sample Preparation | Key Considerations |
| Enteric-Coated Tablets | 1. Crush tablet to a fine powder. 2. Dissolve in a basic buffer (pH ~9). 3. Protein precipitation or LLE. | Ensure complete dissolution of the enteric coating. |
| Oral Suspension | 1. Vortex to ensure homogeneity. 2. Dilute with buffer. 3. SPE for cleanup. | High concentration of sugars and suspending agents may cause significant matrix effects. |
| Nanoparticles | 1. Disrupt nanoparticles to release the drug (e.g., sonication, change in pH). 2. Protein precipitation or SPE. | Polymeric and lipidic components can interfere with analysis. |
| Effervescent Granules | 1. Dissolve in water as intended. 2. Dilute the resulting solution. 3. Direct injection or protein precipitation. | High salt content from effervescent components may need to be addressed. |
Experimental Protocols
Protocol 1: Extraction of Pantoprazole from Enteric-Coated Tablets
-
Accurately weigh and finely crush one enteric-coated pantoprazole tablet.
-
Transfer the powder to a volumetric flask.
-
Add a sufficient volume of 0.1 M phosphate buffer (pH 9.0) to dissolve the powder and sonicate for 15 minutes.
-
Make up to the final volume with the same buffer.
-
Take an aliquot of the solution and add an equal volume of this compound internal standard solution.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile.
-
Vortex for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for pantoprazole analysis.
Caption: Troubleshooting logic for pantoprazole analysis.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Enteric-coating film effect on the delayed drug release of pantoprazole gastro-resistant generic tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. iomcworld.org [iomcworld.org]
- 7. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
Overcoming analytical challenges in pantoprazole enantiomer separation
Welcome to the Technical Support Center for Pantoprazole Enantiomer Separation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is pantoprazole and why is its enantiomeric separation important?
A1: Pantoprazole is a proton pump inhibitor (PPI) used to treat conditions related to excessive stomach acid.[1][2] It contains a chiral sulfoxide center, meaning it exists as two non-superimposable mirror images called enantiomers: S-pantoprazole and R-pantoprazole.[2] The enantiomers can have different pharmacokinetic and pharmacodynamic profiles. For instance, the S-enantiomer has shown some therapeutic advantages due to its stereoselective metabolism.[2][3] Therefore, separating and quantifying these enantiomers is crucial for drug development, quality control, and clinical studies.
Q2: What are the primary analytical techniques for separating pantoprazole enantiomers?
A2: The most common techniques are chiral High-Performance Liquid Chromatography (HPLC) and, to a lesser extent, Capillary Electrophoresis (CE).[1][2][4] Chiral HPLC, particularly in reversed-phase mode, is widely used with various chiral stationary phases (CSPs) to achieve separation.[1][5][6][7]
Q3: Which types of Chiral Stationary Phases (CSPs) are most effective for pantoprazole separation?
A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are frequently used and have shown excellent results.[1][2][8][9] Examples include Chiralcel OJ-R, Chiralpak IA, and Lux Cellulose-2.[1][2][5][9] Macrocyclic glycopeptide-based CSPs, like teicoplanin aglycone (Chirobiotic TAG), have also proven effective in reversed-phase mode.[1][6]
Q4: What is a typical mobile phase for separating pantoprazole enantiomers?
A4: A typical mobile phase consists of an organic modifier (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or phosphate buffer).[1][10][11][12] The exact ratio, pH, and buffer concentration are critical parameters that must be optimized for a specific CSP and method.[1][12][13]
Troubleshooting Guide
Q1: I am seeing poor or no resolution between the pantoprazole enantiomers. What should I do?
A1: Poor resolution is a common issue. Here are several factors to investigate:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. If you are not getting separation, the selected column may not be suitable. Polysaccharide-based columns like Chiralcel OJ-R or Lux Cellulose-2 are often good starting points.[5][9][14]
-
Mobile Phase Composition: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.[14] The type of organic modifier can also significantly impact selectivity.
-
Mobile Phase pH and Additives: The pH of the mobile phase can affect the ionization state of pantoprazole and its interaction with the CSP. For pantoprazole, which can be unstable in acidic conditions, a pH around 6.9-7.0 is often a good choice.[1] Additives like ammonium acetate or sodium perchlorate can also improve peak shape and resolution.[1][5][7]
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the column temperature often increases resolution, although it may also increase retention times and backpressure.[1] A typical range to investigate is 10°C to 40°C.[1]
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interactions between the enantiomers and the CSP. A common range is 0.5 mL/min to 1.0 mL/min.[1][5][7][11]
Q2: My peaks are tailing. How can I improve the peak shape?
A2: Peak tailing can be caused by several factors:
-
Buffer Concentration and pH: Inadequate buffer concentration or an inappropriate pH can lead to poor peak shape. Using a buffer like 20 mM ammonium acetate can result in better peak shapes.[1]
-
Analyte Overload: Injecting too much sample can saturate the column, leading to tailing. Try reducing the injection volume or the concentration of the sample.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent or, if necessary, replace it. Additive memory effects can also be an issue with chiral columns, where small changes to the stationary phase surface impact selectivity.[15]
Q3: The analysis time is too long. How can I reduce it without sacrificing resolution?
A3: To shorten the analysis time:
-
Increase Flow Rate: Carefully increase the flow rate. This will decrease retention times but may also reduce resolution. Monitor the resolution (Rs) to ensure it remains acceptable (typically Rs > 1.5 for baseline separation).
-
Increase Organic Modifier Content: Increasing the percentage of acetonitrile or methanol in the mobile phase will decrease retention times. Again, monitor the impact on resolution.
-
Increase Temperature: Raising the column temperature will decrease viscosity and speed up elution, but it often reduces resolution for chiral separations.[1]
-
Gradient Elution: While less common for chiral separations, a gradient method can be developed to elute strongly retained compounds more quickly.[15]
Quantitative Data Presentation
The following tables summarize chromatographic conditions and performance data from various studies on pantoprazole enantiomer separation.
Table 1: Comparison of Different Chiral Stationary Phases and Conditions
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Resolution (Rs) | Analysis Time (min) | Reference |
| Chirobiotic TAG | Methanol / 20mM Ammonium Acetate (60:40 v/v) | 0.6 | 10 | 1.91 | < 10 | [1][6] |
| Chiralcel OJ-R | Acetonitrile / 50mM Sodium Perchlorate (25:75 v/v) | 0.5 | N/A | Baseline | N/A | [5][7] |
| Chiralpak IE | 0.1% Formic Acid in Water / Acetonitrile (30:70 v/v) | 0.9 | N/A | Baseline | N/A | [10] |
| OD-RH (Chiralcel) | Water / Acetonitrile (72:28 v/v) | 0.8 | 25 | Full Separation | N/A | [11] |
| Spherigel C18 (with CMPA)* | Acetonitrile / 10mM Phosphate Buffer pH 2.5 + 10mM SBE-β-CD (15:85 v/v) | 0.9 | 20 | Baseline | N/A | [12] |
*CMPA: Chiral Mobile Phase Additive (Sulfobutylether-beta-cyclodextrin)
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method Using a Macrocyclic Glycopeptide CSP
This protocol is based on a validated method for achieving baseline separation of pantoprazole enantiomers.[1][6]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Thermostatted column compartment.
-
-
Chromatographic Conditions:
-
Column: Chirobiotic TAG, 5 µm.
-
Mobile Phase: Methanol and 20 mM aqueous ammonium acetate (60:40 v/v). Ensure the mobile phase is freshly prepared and degassed.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 10°C.
-
Detection: UV at 290 nm.[5]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic pantoprazole sample in the mobile phase to achieve a final concentration of approximately 40 µg/mL.[11]
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient time to allow both enantiomer peaks to elute (typically under 10 minutes with these conditions).[1]
-
-
Data Analysis:
-
Identify the two enantiomer peaks. The S-enantiomer typically elutes before the R-enantiomer on this stationary phase.[6]
-
Calculate the resolution (Rs) between the two peaks. A value greater than 1.5 indicates baseline separation.
-
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Logic for Poor Resolution.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. dspace.kmf.uz.ua [dspace.kmf.uz.ua]
- 3. Chiral separation in the class of proton pump inhibitors by chromatographic and electromigration techniques: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct determination of pantoprazole enantiomers in human serum by reversed-phase high-performance liquid chromatography using a cellulose-based chiral stationary phase and column-switching system as a sample cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Separation of PPIs | Phenomenex [phenomenex.com]
- 9. phenomenex.com [phenomenex.com]
- 10. Chiral Separation and Pharmacokinetics of Enantiomers of Pantoprazole Sodium in Rat Plasma by HPLC-MS/MS [zpxb.xml-journal.net]
- 11. CN102141547A - High performance liquid chromatography (HPLC) method for analyzing and separating optical isomer of pantoprazole sodium - Google Patents [patents.google.com]
- 12. Determination of the enantiomeric impurity in S-(-)pantoprazole using high performance liquid chromatography with sulfobutylether-beta-cyclodextrin as chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct HPLC separation of enantiomers of pantoprazole and other benzimidazole sulfoxides using cellulose-based chiral stationary phases in reversed-phase mode [hero.epa.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
Validation of an LC-MS/MS method for pantoprazole using (S)-Pantoprazole-d6
A Comparison of Chiral and Achiral Methods for the Quantification of Pantoprazole in Human Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceuticals in biological matrices is paramount. This guide provides a detailed comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of pantoprazole in human plasma. Notably, a comprehensive literature search did not yield a validated method specifically employing (S)-Pantoprazole-d6 as the internal standard. Therefore, for the purpose of this comparative analysis, a chiral method utilizing Pantoprazole-d7, a close structural analog, is contrasted with an achiral method.
This guide adheres to stringent data presentation and experimental protocol standards to offer an objective and comprehensive overview, aiding in the selection and development of robust bioanalytical methods.
Experimental Workflow
The general workflow for the validation of a bioanalytical LC-MS/MS method is a systematic process ensuring the reliability and reproducibility of the analytical data. This process, from the initial sample preparation to the final data analysis, is crucial for regulatory submission and clinical study support.
Cross-Validation of Pantoprazole Assays: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of pantoprazole in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods. This guide provides a comparative analysis of various internal standards used in pantoprazole assays, supported by experimental data from published studies.
This document summarizes key performance data from high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Detailed experimental protocols and workflow visualizations are provided to aid in the selection of the most suitable internal standard for your specific research needs.
Comparative Analysis of Assay Performance
The selection of an internal standard that closely mimics the analyte's chemical properties and behavior during sample preparation and analysis is crucial for achieving accurate and precise results. The following tables summarize the performance of pantoprazole assays using different internal standards, based on data from various validated methods.
HPLC-UV Methods
| Internal Standard | Linearity Range (µg/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Tinidazole | 0.01 - 50 | 100 - 113 | 3.4 - 10 | 2.3 - 9.8 | 97 - 101[1] |
| Not Specified | 0.1 - 30 | 99.15 - 101.85 | 0.13 - 1.56 | 0.30 - 1.60 | Not Reported |
| Not Specified | 2 - 20 | Not Reported | 0.7 | 0.6 | 100.3[2] |
LC-MS/MS Methods
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| Pantoprazole-D3 | 10.00 - 3000.00 | Not Reported | 1.13 - 1.54 | 1.76 - 2.86 | Not Reported[3][4] |
| Omeprazole | 5 - 5,000 | >92.19 (intra-day), >85.49 (inter-day) | 0.79 - 5.36 | 0.91 - 12.67 | >77.58[5] |
| Omeprazole | 5 - 6000 | Within ±7% (relative error) | <6.5 | <6.5 | >98[6] |
| Lansoprazole | 5.0 - 5000 | -5.0 (intra-run), 2.0 (inter-run) | 4.2 | 3.2 | Not Reported[7] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. The following sections outline the key experimental protocols for pantoprazole assays utilizing different internal standards.
HPLC-UV Method with Tinidazole as Internal Standard
This method is suitable for the quantification of pantoprazole in goat plasma.[1]
-
Sample Preparation: To 100 µL of plasma, 10 µL of tinidazole (100 µg/mL) is added as the internal standard. The mixture is then subjected to liquid-liquid extraction with 2 mL of chloroform. The organic layer is separated, evaporated to dryness, and the residue is reconstituted for analysis.[1]
-
Chromatographic Conditions:
LC-MS/MS Method with Pantoprazole-D3 as Internal Standard
This method offers high sensitivity and specificity for the quantification of pantoprazole in human plasma.[3][4]
-
Sample Preparation: Protein precipitation is employed for the extraction of pantoprazole and its deuterated internal standard, pantoprazole-D3, from the plasma matrix.[3][4]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
LC-MS/MS Method with Omeprazole as Internal Standard
This method is a robust alternative for pharmacokinetic and bioequivalence studies of pantoprazole in human plasma.[5]
-
Sample Preparation: A simple protein precipitation method with methanol is used to extract pantoprazole and the internal standard, omeprazole.[5]
-
Chromatographic Conditions:
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
-
Mass Spectrometry Conditions:
Visualizing the Workflow
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for the described methods.
Mechanism of Action: A Note on Pantoprazole
Pantoprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] This action inhibits the final step in gastric acid production. The accurate measurement of pantoprazole is crucial for understanding its pharmacodynamics and ensuring therapeutic efficacy.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. ijrpr.com [ijrpr.com]
- 3. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Pantoprazole in Human Plasma by LC-MS-MS Using Lansoprazole as Internal Standard | Semantic Scholar [semanticscholar.org]
Inter-laboratory comparison of pantoprazole quantification methods
An Inter-laboratory Comparison of Pantoprazole Quantification Methods
This guide provides a comparative overview of various bioanalytical methods for the quantification of pantoprazole in biological matrices, primarily plasma. The performance and key experimental parameters of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods are summarized to assist researchers, scientists, and drug development professionals in selecting appropriate analytical techniques.
Performance Comparison of Bioanalytical Methods
The choice of analytical method for pantoprazole quantification is often dictated by the required sensitivity, selectivity, and the nature of the study. LC-MS/MS methods generally offer higher sensitivity and specificity compared to HPLC-UV methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and selective technique, making it suitable for pharmacokinetic and bioequivalence studies where low concentrations of the drug need to be accurately measured.[1][2] The data presented below is collated from several validated methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Human Plasma | Human Plasma | Human Plasma | K2EDTA Human Plasma |
| Linearity Range (ng/mL) | 5 - 5,000[1][3] | 5 - 5,000[4] | 10 - 3,000[5] | 4.937 - 5055.307[6] |
| LLOQ (ng/mL) | 5[1][3] | 5[4] | 10[5] | 4.937[6] |
| Intra-day Precision (%RSD) | 0.79 - 5.36[1][3] | 4.2[4] | 1.13 - 1.54[5] | Not Specified |
| Inter-day Precision (%RSD) | 0.91 - 12.67[1][3] | 3.2[4] | 1.76 - 2.86[5] | Not Specified |
| Intra-day Accuracy (%) | > 92.19[1][3] | -5.0[4] | Not Specified | Not Specified |
| Inter-day Accuracy (%) | > 85.49[1][3] | 2.0[4] | Not Specified | Not Specified |
| Recovery (%) | > 77.58[1][3] | Not Specified | Not Specified | 79.35 - 81.52[6] |
| Internal Standard | Omeprazole[3] | Lansoprazole[4] | Pantoprazole D3[5] | Lansoprazole[6] |
| Source | Li Y, et al. (2011)[1] | S. Soumelas, et al. | Challa BR, et al. (2010)[5] | N/A[6] |
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Methods
HPLC-UV methods are robust and widely accessible, suitable for routine analysis in pharmaceutical formulations and can be applied to pharmacokinetic studies, although they may have higher limits of quantification than LC-MS/MS.[7]
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Goat Plasma | Human Plasma | Human Plasma |
| Linearity Range (µg/mL) | 0.01 - 50[7] | 0.025 - 5[8] | 0.1 - 30 |
| LLOQ (ng/mL) | 10[7] | 25[8] | 5.60 |
| Intra-assay Precision (%) | 3.4 - 10[7] | < 14.4 (Within-day)[8] | 0.13 - 1.56 (Intra-day) |
| Inter-assay Precision (%) | 2.6 - 9.7[7] | < 15.8 (Between-day)[8] | 0.30 - 1.60 (Inter-day) |
| Accuracy (%) | 100 - 113[7] | < 15.8 (Between-day)[8] | 99.15 - 101.85 |
| Recovery (%) | > 95[7] | 85 ± 5[8] | Not Specified |
| Internal Standard | Tinidazole[7] | Omeprazole[8] | Not Specified |
| Source | Cox S, et al. (2022)[7] | N/A[8] | Prasanna Reddy B, et al. (2009) |
Experimental Workflows and Methodologies
The general workflow for bioanalytical quantification of pantoprazole involves sample collection, preparation, chromatographic separation, and detection.
Caption: General workflow for pantoprazole quantification.
The key difference between methods lies in the sample preparation and detection stages.
Caption: Comparison of sample preparation and analysis paths.
Detailed Experimental Protocols
Below are representative protocols for LC-MS/MS and HPLC-UV methods based on published literature.
Protocol 1: LC-MS/MS Method for Human Plasma
This protocol is based on the method developed for pharmacokinetic and bioequivalence studies.[1][3]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add the internal standard (e.g., omeprazole).
-
Precipitate plasma proteins by adding 200 µL of methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant and inject a 10 µL aliquot into the LC-MS/MS system.[1]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase (RP) C18 column.
-
Mobile Phase: A mixture of an aqueous component (e.g., ammonium acetate buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.6 - 1.0 mL/min.[5]
-
Elution: Isocratic or gradient elution.
-
-
Mass Spectrometric Detection:
Protocol 2: HPLC-UV Method for Plasma
This protocol is a representative method for quantifying pantoprazole using HPLC with UV detection.[7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 0.1 mL plasma sample, add the internal standard (e.g., tinidazole).
-
Add an extraction solvent such as chloroform.[7] Alternative methods use methyl tert-butyl ether/diethyl ether.[8]
-
Vortex to mix and then centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject a defined volume into the HPLC system.
-
-
Chromatographic Conditions:
-
UV Detection:
-
Wavelength: Set the UV detector to 290 nm for absorbance measurement.[7]
-
Quantification: Determine the concentration based on the peak area ratio of pantoprazole to the internal standard against a calibration curve.
-
References
- 1. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] BIOANALYTICAL METHOD VALIDATION FOR DETERMINATION OF PANTOPRAZOLE IN K2EDTA HUMAN PLASMA IN PRESENCE OF DOMPERIDONE BY LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Pantoprazole Using (S)-Pantoprazole-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the accuracy and precision of pantoprazole quantification methods, with a focus on the use of the deuterated internal standard, (S)-Pantoprazole-d6. The data presented is compiled from various validated bioanalytical methods, offering an objective overview for researchers and professionals in drug development.
Precision and Accuracy: A Comparative Analysis
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This approach is widely recognized for its ability to compensate for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of quantification.
Below is a summary of performance data from studies utilizing a deuterated internal standard for pantoprazole quantification compared to methods employing other internal standards or analytical techniques.
| Method | Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Bias or % Recovery) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| LC-MS/MS | Pantoprazole-d3 | 10.00 - 3000.00 | 1.13 - 1.54 | 1.76 - 2.86 | Not explicitly stated, but precision suggests high accuracy | 10.00 |
| LC-MS/MS | Not Specified | 5 - 5,000 | 0.79 - 5.36 | 0.91 - 12.67 | >85.49% | 5 |
| LC-MS/MS | Lansoprazole | 0.01 - 4 µg/mL | ≤ 4.03 | ≤ 4.03 | 95.92% - 100.24% | 10 |
| HPLC-UV | Tinidazole | 0.01 - 50 µg/mL | 3.4 - 10 | 2.3 - 9.8 | 100% - 113% | 10 |
| HPTLC | Not Applicable | 50 - 800 ng/spot | 1.28 - 2.40 | 2.40 - 3.62 | 98.16% - 100.5% | 25.60 ng/spot |
As evidenced by the data, methods employing a deuterated internal standard with LC-MS/MS demonstrate excellent precision, with coefficient of variation (% CV) values often below 3%.[1] This high level of precision is critical for pharmacokinetic and bioequivalence studies where subtle differences in drug concentration can have significant implications. While other methods, such as HPLC-UV, can provide acceptable accuracy and precision, they may not reach the same level of sensitivity and specificity as LC-MS/MS with a deuterated internal standard.[2]
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow for pantoprazole quantification and a simplified representation of its mechanism of action.
Caption: Experimental workflow for pantoprazole quantification.
Caption: Pantoprazole's mechanism of action.
Detailed Experimental Protocols
The robustness of a bioanalytical method is fundamentally linked to its experimental protocol. Below are representative methodologies for the quantification of pantoprazole in human plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation
A common and efficient method for sample preparation is protein precipitation.
-
To a 100 µL aliquot of human plasma, add the deuterated internal standard, this compound.
-
Add a protein precipitating agent, such as acetonitrile or methanol, and vortex thoroughly.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1][3]
Liquid Chromatography
Chromatographic separation is typically achieved using a reverse-phase C18 column.
-
Column: Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm.[1]
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium acetate (pH 7.10) and acetonitrile in a 30:70 (v/v) ratio.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Injection Volume: 5 µL.
Mass Spectrometry
Detection and quantification are performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive ion electrospray ionization.
-
MRM Transitions:
Conclusion
The quantification of pantoprazole using a deuterated internal standard, such as this compound, coupled with LC-MS/MS offers superior precision, accuracy, and sensitivity compared to other analytical methods. The detailed protocols and comparative data presented in this guide underscore the suitability of this approach for demanding applications in clinical and pharmaceutical research, ensuring reliable and reproducible results.
References
- 1. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Pantoprazole: Highlighting the Advantages of a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like pantoprazole is paramount. This guide provides a comparative analysis of various analytical methods for pantoprazole determination, with a special focus on the linearity and detection range when employing a deuterated internal standard. The use of a deuterated standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented as a robust and sensitive method for bioanalytical applications.
Performance Comparison: Linearity and Range of Detection
The choice of analytical methodology significantly impacts the performance characteristics of a pantoprazole assay. Below is a summary of quantitative data from various validated methods, illustrating the linearity and range of detection achieved.
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Limit of Detection (LOD) |
| LC-MS/MS | Pantoprazole D3 | 10.00–3000.00 ng/mL | ≥ 0.9997 | 10.00 ng/mL | Not Reported |
| LC-MS/MS | Omeprazole | 5–5000 ng/mL | Not explicitly stated, but good linearity reported | ~5 ng/mL | Not Reported |
| LC-MS/MS | Lansoprazole | 5.0–5,000 ng/mL | Linear | 5.0 ng/mL | Not Reported |
| HPLC-UV | Tinidazole | 0.01-40 µg/mL | Not Reported | 0.01 µg/mL (10 ng/mL) | Not Reported |
| HPLC-UV | Lansoprazole | 3.06–1243.0 μg mL−1 | Not Reported | Not Reported | 0.78 μg mL−1 |
| RP-HPLC | Beclomethasone dipropionate | 3-15 μg/ml | Not Reported | Not Reported | Not Reported |
| RP-HPLC | None | 160-480 µg/ml | Not Reported | Not Reported | Not Reported |
| UV Spectrophotometry | None | 10–50 µg/ml | 0.9987 | 2.95 µg/ml | 0.973 µg/ml |
| UV Spectrophotometry | None | 5-35 µgmL-1 | Not Reported | 1.954 µgmL-1 | 0.989 µgmL-1 |
As the data indicates, the LC-MS/MS method utilizing a deuterated internal standard (Pantoprazole D3) demonstrates excellent linearity over a wide concentration range with a high correlation coefficient, ensuring accurate quantification.[1] Its LLOQ is comparable to other sensitive LC-MS/MS methods and significantly lower than HPLC-UV and UV spectrophotometric methods. The use of a stable isotope-labeled internal standard like Pantoprazole D3 is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise results.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the highly sensitive LC-MS/MS method using a deuterated standard and a comparative HPLC-UV method.
Method 1: LC-MS/MS with Deuterated Internal Standard
This method is ideal for the quantification of pantoprazole in human plasma, offering high sensitivity and specificity.[1]
-
Sample Preparation: A protein precipitation method is employed for the extraction of pantoprazole and its deuterated internal standard (Pantoprazole D3) from the plasma matrix.[1]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Method 2: HPLC-UV with Non-Deuterated Internal Standard
This method provides an alternative for the quantification of pantoprazole and its sulfone metabolite in plasma, suitable for pharmacokinetic studies.[2]
-
Sample Preparation: Chloroform is used for drug extraction.[2]
-
Chromatographic Separation:
-
UV Detection:
-
Wavelength: 290 nm.[2]
-
Experimental Workflow Visualization
To further elucidate the analytical process, the following diagram illustrates the key steps in the LC-MS/MS quantification of pantoprazole using a deuterated internal standard.
Figure 1. Workflow for Pantoprazole Quantification.
References
A Comparative Guide to the Robustness of Analytical Methods for Pantoprazole Quantification
In the landscape of pharmaceutical analysis, the robustness of an analytical method is paramount, ensuring that routine use and minor variations in method parameters do not adversely affect the precision and accuracy of the results. This guide provides a comparative analysis of different analytical methods for the quantification of pantoprazole, a widely used proton pump inhibitor. A special focus is placed on a highly robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, analogous to (S)-Pantoprazole-d6, and its performance is contrasted with other common analytical techniques.
The Gold Standard: LC-MS/MS with a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is a hallmark of a robust bioanalytical method. This approach is exemplified by an LC-MS/MS method developed for the quantification of pantoprazole in human plasma, which employs Pantoprazole-d3 as the internal standard (IS).[1] The near-identical chemical and physical properties of the deuterated IS to the analyte ensure that any variations during sample preparation and analysis, such as extraction efficiency and matrix effects, are effectively compensated for.
Alternative Analytical Approaches
For comparison, this guide also considers other validated methods for pantoprazole quantification, including:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and cost-effective technique, often used for the analysis of pharmaceutical formulations.[2][3][4][5][6][7][8]
-
LC-MS/MS with a Non-Isotopically Labeled Internal Standard: This method offers high sensitivity and selectivity but may be more susceptible to variations if the internal standard does not perfectly mimic the analyte's behavior.[9]
Comparative Performance Data
The robustness and overall performance of an analytical method are best assessed through its validation parameters. The following tables summarize the key performance data from different published methods for pantoprazole analysis.
Table 1: Performance Characteristics of an LC-MS/MS Method with a Deuterated Internal Standard [1]
| Parameter | Performance Data |
| Linearity Range | 10.00–3000.00 ng/mL |
| Correlation Coefficient (r) | ≥ 0.9997 |
| Intra-day Precision (% RSD) | 1.13–1.54 |
| Inter-day Precision (% RSD) | 1.76–2.86 |
| Stability | Stable throughout freeze/thaw cycles, benchtop, and postoperative stability studies. |
Table 2: Comparative Performance of Alternative Analytical Methods
| Method | Linearity Range (µg/mL) | Precision (% RSD) | Accuracy/Recovery (%) |
| HPLC-UV [2] | 0.01 - Not Specified | Intra-assay: 3.4 - 10, Inter-assay: 2.6 - 9.7 | 100 - 113 |
| HPLC-UV [8] | 3.06 - 1243.0 | Intra- and Inter-day: < 2.07 | 99.07 - 103.95 |
| UV Spectrophotometry [10] | 10 - 50 | Intraday: 1.7, Interday: 1.6 | 99 - 101 |
| LC-MS/MS with Non-Deuterated IS [9] | 5.0 - 5000 (ng/mL) | Intra-run: 4.2, Inter-run: 3.2 | Intra-run: -5.0, Inter-run: 2.0 |
Experimental Protocols
Detailed Methodology: LC-MS/MS with Deuterated Internal Standard[1]
-
Sample Preparation: A precipitation method is employed for the extraction of pantoprazole and its deuterated internal standard from the biological matrix.
-
Chromatography:
-
Column: Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm, 80 Å.
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 7.10) and acetonitrile (30:70, v/v).
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Transitions:
-
Pantoprazole: m/z 384.2 → 200.1
-
Pantoprazole-d3 (IS): m/z 387.1 → 203.1
-
-
General Methodology: HPLC-UV[2]
-
Sample Preparation: Liquid-liquid extraction using chloroform.
-
Chromatography:
-
Column: Symmetry C18.
-
Mobile Phase: A combination of sodium phosphate dibasic (0.1 M, pH 7.5) and acetonitrile (64:36, v/v).
-
-
Detection: UV absorbance measured at 290 nm.
Visualizing the Process and Mechanism
To further elucidate the analytical workflow and the biological context of pantoprazole, the following diagrams are provided.
Discussion on Robustness
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. The LC-MS/MS method with a deuterated internal standard demonstrates superior robustness. The co-elution and identical ionization behavior of the analyte and the internal standard mean that minor fluctuations in mobile phase composition, flow rate, or column temperature have a minimal impact on the final analyte-to-internal standard ratio, thus preserving the accuracy and precision of the measurement.
In contrast, HPLC-UV methods, while reliable for many applications, can be more sensitive to variations. Changes in mobile phase composition can shift retention times, potentially leading to co-elution with interfering peaks. Furthermore, without an ideal internal standard, variations in injection volume or detector response can introduce greater variability.
The LC-MS/MS method using a non-isotopically labeled internal standard, such as lansoprazole, offers a good compromise.[9] However, differences in chromatographic behavior and ionization efficiency between pantoprazole and lansoprazole could lead to variability if experimental conditions are not strictly controlled.
Conclusion
For the bioanalysis of pantoprazole, the LC-MS/MS method utilizing a deuterated internal standard, such as this compound, stands out as the most robust and reliable approach. Its ability to compensate for analytical variability ensures high-quality data, which is critical in both research and clinical settings. While other methods like HPLC-UV are valuable, particularly for formulated product analysis, they may require more stringent control over experimental parameters to achieve a comparable level of robustness. The choice of analytical method should, therefore, be guided by the specific requirements of the study, with a clear understanding of the trade-offs between robustness, sensitivity, and accessibility.
References
- 1. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. iomcworld.org [iomcworld.org]
- 7. scielo.br [scielo.br]
- 8. A modified high-performance liquid chromatographic method for the analysis of pantoprazole sodium in pharmaceutical dosage forms using lansoprazole as internal standard - Arabian Journal of Chemistry [arabjchem.org]
- 9. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
A Comparative Guide to (S)-Pantoprazole-d6 and Racemic Pantoprazole-d6 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of chiral drugs like pantoprazole, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, and for chiral compounds, the question arises whether to use a single enantiomer SIL IS, such as (S)-Pantoprazole-d6, or a racemic SIL IS, like racemic pantoprazole-d6. This guide provides an objective comparison of these two types of internal standards, supported by experimental data from published bioanalytical methods.
The Critical Role of the Internal Standard in Chiral Bioanalysis
Pantoprazole, a proton pump inhibitor, is a chiral molecule with two enantiomers, (S)-pantoprazole (the more active enantiomer) and (R)-pantoprazole. When quantifying a specific enantiomer, the ideal internal standard should mimic its behavior throughout the analytical process, including extraction, chromatography, and detection. A mismatch in the physicochemical properties between the analyte and the IS can lead to variability and inaccurate quantification.
While a dedicated study directly comparing the performance of this compound and racemic pantoprazole-d6 as internal standards for the bioanalysis of pantoprazole enantiomers is not publicly available, we can draw valuable insights from existing validated methods that have employed either a chiral or a racemic deuterated internal standard.
Performance Data Comparison
The following tables summarize the performance characteristics of bioanalytical methods using either enantiomerically pure or racemic deuterated internal standards for the quantification of pantoprazole enantiomers.
Table 1: Bioanalytical Method Performance with Enantiomerically Pure Deuterated Internal Standard ((+)-d3-Pantoprazole and (-)-d3-Pantoprazole)
| Parameter | (+)-Pantoprazole | (-)-Pantoprazole |
| Linearity Range (ng/mL) | 20.0 - 10,000 | 20.0 - 10,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 20.0 | 20.0 |
| Intra-day Precision (%RSD) | 3.2 - 10.3 | 3.7 - 10.0 |
| Inter-day Precision (%RSD) | Not Reported | Not Reported |
| Accuracy (%RE) | -1.4 to -0.2 | -1.6 to 0.8 |
| Matrix | Dog Plasma | Dog Plasma |
| Internal Standard | (+)-d3-Pantoprazole & (-)-d3-Pantoprazole | (+)-d3-Pantoprazole & (-)-d3-Pantoprazole |
| Reference | Chen et al., 2012[1] | Chen et al., 2012[1] |
Table 2: Bioanalytical Method Performance with Racemic Deuterated Internal Standard (Pantoprazole-d7)
| Parameter | R-Pantoprazole | S-Pantoprazole |
| Linearity Range (ng/mL) | 20.0 - 5000 | 20.0 - 5000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 20.0 | 20.0 |
| Intra-day Precision (%RSD) | < 15% (at LLOQ) | < 15% (at LLOO) |
| Inter-day Precision (%RSD) | < 15% (at LLOQ) | < 15% (at LLOQ) |
| Accuracy (%RE) | Within ±15% | Within ±15% |
| Extraction Recovery (%) | 91.7 - 96.4 | 92.5 - 96.5 |
| IS-Normalized Matrix Factor | 0.98 - 1.07 | 0.98 - 1.07 |
| Matrix | Human Plasma | Human Plasma |
| Internal Standard | Pantoprazole-d7 (likely racemic) | Pantoprazole-d7 (likely racemic) |
| Reference | Li et al., 2016[2] | Li et al., 2016[2] |
Discussion of Performance
From the presented data, both approaches—using enantiomerically pure and racemic deuterated internal standards—can yield validated bioanalytical methods that meet regulatory requirements for accuracy and precision.
-
Enantiomerically Pure Internal Standard: The use of (+)-d3-pantoprazole and (-)-d3-pantoprazole provides a dedicated internal standard for each enantiomer. This is theoretically the most accurate approach as the internal standard will have identical chromatographic and physicochemical properties to its corresponding analyte, ensuring the best possible compensation for any variations during sample processing and analysis. The data from Chen et al. (2012) demonstrates excellent accuracy and precision using this strategy[1].
-
Racemic Internal Standard: The study by Li et al. (2016) utilized pantoprazole-d7 (likely as a racemic mixture) for the simultaneous quantification of R- and S-pantoprazole[2]. The method was successfully validated, indicating that a racemic internal standard can be a viable and more cost-effective option. However, a potential pitfall of using a racemic IS for chiral analysis is the possibility of different matrix effects on the two enantiomers of the internal standard, which could lead to inaccuracies if one enantiomer of the IS is used to quantify both enantiomers of the analyte. The authors addressed this by demonstrating that the IS-normalized matrix factor was consistent for both enantiomers, suggesting that in their method, this was not a significant issue[2].
Experimental Protocols
1. Method Using Enantiomerically Pure Deuterated Internal Standards (Adapted from Chen et al., 2012) [1]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation:
-
Column: Ovomucoid column.
-
Mobile Phase: Methanol:acetonitrile:10mM ammonium formate (pH 7) (10.4:2.6:87, v/v/v).
-
Flow Rate: Not specified.
-
Temperature: 30°C.
-
Run Time: 10 minutes.
-
-
Detection:
-
Instrument: Triple-quadrupole mass spectrometer.
-
Ionization: Positive atmospheric pressure chemical ionization (APCI).
-
Mode: Multiple reaction monitoring (MRM).
-
2. Method Using Racemic Deuterated Internal Standard (Adapted from Li et al., 2016) [2]
-
Sample Preparation: Liquid-liquid extraction using ethyl acetate in a 96-well plate format.
-
Chromatographic Separation:
-
Column: CHIRALCEL OJ-RH.
-
Mobile Phase: A) 10 mM ammonium acetate in methanol:acetonitrile (1:1, v/v) and B) 20 mM ammonium acetate in water.
-
Elution: Isocratic.
-
Flow Rate: 500 µL/min.
-
Run Time: 5.0 minutes (using overlapping injection).
-
-
Detection:
-
Instrument: Triple-quadrupole mass spectrometer.
-
Ionization: Not specified.
-
Mode: Multiple reaction monitoring (MRM).
-
Transitions: m/z 382.1/230.0 for pantoprazole and m/z 388.4/230.1 for pantoprazole-d7.
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for a chiral LC-MS/MS bioanalytical method using an internal standard.
Caption: General workflow for a chiral bioanalytical method.
Conclusion and Recommendations
Both this compound and racemic pantoprazole-d6 can be effectively used as internal standards in the bioanalysis of pantoprazole enantiomers.
-
This compound (or enantiomerically pure SIL IS): This represents the most theoretically sound approach for the quantification of (S)-pantoprazole. It ensures the closest possible physicochemical match between the analyte and the internal standard, minimizing the risk of analytical variability. This is the recommended choice for methods requiring the highest level of accuracy and for regulatory submissions where scrutiny of the bioanalytical method is high.
-
Racemic Pantoprazole-d6: This can be a practical and cost-effective alternative. However, it is crucial to thoroughly validate the method to ensure that there are no differential matrix effects between the enantiomers of the analyte and the internal standard. The use of a racemic internal standard is a viable option, particularly for high-throughput screening or when the development of an enantiomerically pure SIL IS is not feasible.
Ultimately, the choice between a chiral and a racemic internal standard will depend on the specific requirements of the study, including the desired level of accuracy, budget, and availability of reagents. Rigorous method validation in the target matrix is paramount, regardless of the type of internal standard employed.
References
- 1. Validation of a chiral liquid chromatography-tandem mass spectrometry method for the determination of pantoprazole in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Chiral LC-MS/MS Method Using Overlapping Injection Mode for the Determination of Pantoprazole Enantiomers in Human Plasma with Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioequivalence of Generic vs. Brand-Name Pantoprazole: A Comparative Guide
This guide provides a detailed comparison of the bioequivalence between generic and brand-name pantoprazole tablets, presenting key pharmacokinetic data from multiple studies. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the regulatory standards and scientific validation behind generic drug approval.
Introduction
Pantoprazole is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly binding to the (H+, K+)-ATPase enzyme system on the surface of gastric parietal cells.[1][2] This mechanism inhibits both basal and stimulated acid production, making pantoprazole a widely prescribed treatment for acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] For a generic drug to be approved, it must demonstrate bioequivalence to its brand-name counterpart, ensuring comparable safety and efficacy.[3][4] This is typically established by comparing pharmacokinetic parameters to ensure that the rate and extent of drug absorption are not significantly different.[5][6]
Comparative Pharmacokinetic Data
Bioequivalence is determined by comparing key pharmacokinetic parameters, primarily the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). Regulatory agencies like the FDA and EMA require that the 90% confidence interval (CI) for the ratio of the geometric means of these parameters for the test (generic) and reference (brand-name) products fall within the acceptance range of 80% to 125%.[5][7][8]
Below are summaries of pharmacokinetic data from various studies comparing generic and brand-name 40 mg pantoprazole tablets.
Table 1: Bioequivalence Study of Pantoprazole Formulations (Test vs. Reference) [7]
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (90% CI) |
| AUC0-∞ (ng·hr/mL) | 23907.75 ± 5745.31 | 26369.31 ± 5965.38 | 90.21% (83.69% - 97.24%) |
| Cmax (ng/mL) | 4057.04 ± 914.97 | 3708.00 ± 720.75 | 108.68% (100.21% - 117.86%) |
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration.
Table 2: Bioequivalence Study of Pantoprazole Sodium Enteric-Coated Capsules (Test vs. Reference) [9]
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Relative Bioavailability |
| AUC0-t (mg·h·L⁻¹) | 8.478 ± 4.493 | 8.460 ± 4.293 | 100.0% ± 9.0% |
| Cmax (mg·L⁻¹) | 2.969 ± 0.616 | 2.961 ± 0.493 | - |
| tmax (h) | 3.083 ± 0.393 | 3.028 ± 0.436 | - |
| t1/2 (h) | 1.875 ± 0.636 | 1.860 ± 0.785 | - |
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life.
Table 3: Bioequivalence Study of Pantoprazole Tablets Under Fasting and Fed Conditions (Test vs. Reference) [10]
| Condition | Pharmacokinetic Parameter | 90% Confidence Interval of the Ratio |
| Fasting | AUC0-t | Within 80.00% - 125.00% |
| AUC0-∞ | Within 80.00% - 125.00% | |
| Cmax | Within 80.00% - 125.00% | |
| Fed | AUC0-t | Within 80.00% - 125.00% |
| AUC0-∞ | Within 80.00% - 125.00% | |
| Cmax | Within 80.00% - 125.00% |
These studies consistently demonstrate that the pharmacokinetic profiles of the tested generic pantoprazole formulations are equivalent to their respective brand-name counterparts, meeting the stringent requirements for bioequivalence.[8][10][11]
Experimental Protocols
The methodologies employed in bioequivalence studies for pantoprazole are standardized to ensure the reliability and comparability of results.
Study Design
The typical design for a pantoprazole bioequivalence study is a randomized, open-label, single-dose, two-period, two-sequence crossover trial.[10][11] This design allows each subject to serve as their own control, minimizing variability. Studies are often conducted under both fasting and fed conditions, as food can affect the absorption of pantoprazole.[8][11][12] A washout period of at least 7 days is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[10][13]
Study Population
Studies are conducted in healthy adult volunteers, typically ranging in age from 18 to 55 years.[10][13] Subjects undergo a comprehensive health screening to ensure they have no underlying medical conditions that could interfere with the study outcomes.[8]
Drug Administration and Blood Sampling
A single oral dose of the test or reference pantoprazole tablet (commonly 40 mg) is administered to subjects with a standardized volume of water after an overnight fast.[10][14] For studies under fed conditions, the drug is administered after a standardized high-fat, high-calorie breakfast.[10][11]
Serial blood samples are collected at predetermined time points before and after drug administration, typically over a 24 to 36-hour period.[8][11] Plasma is separated from the blood samples and stored frozen until analysis.
Analytical Method
The concentration of pantoprazole in plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[13][15][16] This technique offers high sensitivity and specificity for quantifying drug concentrations.[15][16] The method is validated for linearity, accuracy, precision, and recovery according to international guidelines.[15][17]
Visualizations
Mechanism of Action of Pantoprazole
Pantoprazole acts by inhibiting the final step in gastric acid secretion. The following diagram illustrates the signaling pathway.
Caption: Mechanism of action of pantoprazole in a gastric parietal cell.
Bioequivalence Study Workflow
The process for conducting a typical bioequivalence study is outlined in the workflow diagram below.
Caption: Standard workflow for a two-period crossover bioequivalence study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Bioequivalence studies: the key to a successful new generic [adragos-pharma.com]
- 5. veeprho.com [veeprho.com]
- 6. fda.gov [fda.gov]
- 7. Bioequivalence Study of Pantoprazole Sodium-HPBCD and Conventional Pantoprazole Sodium Enteric-Coated Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annexpublishers.com [annexpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. Pharmacokinetics, Bioequivalence, and Safety Studies of Pantoprazole Sodium Enteric-Coated Tablets in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Bioequivalence study of two enteric-coated formulations of pantoprazole in healthy volunteers under fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 15. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]
- 17. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of (S)-Pantoprazole-d6 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its use in experimentation to its safe and compliant disposal. (S)-Pantoprazole-d6, a deuterated form of the proton pump inhibitor pantoprazole, requires careful handling not only during its application but also at the end of its journey. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Pantoprazole and its derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. Furthermore, some formulations of pantoprazole are considered to have carcinogenic potential[3][4]. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from dust or splashes.
-
Lab Coat: To protect clothing and skin.
-
Respiratory Protection: A dust mask or respirator should be used if there is a risk of generating dust or aerosols[1][5].
Step-by-Step Disposal Protocol for this compound
The recommended disposal route for this compound in a laboratory setting is through a licensed hazardous waste disposal company. This ensures compliance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[6].
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid to prevent spills or releases.
-
-
Labeling:
-
Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with a licensed waste management vendor.
-
Alternative Disposal for Small Quantities (Non-Laboratory Settings)
For very small quantities, such as residual amounts in empty consumer-level packaging, the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) provide guidance for household drug disposal. The preferred method is to utilize a drug take-back program[7][8][9]. If a take-back program is not accessible, the following steps can be taken:
-
Do Not Flush: Unless specifically instructed, do not flush this compound down the toilet or drain, as this can have adverse effects on the environment[10].
-
Mix with Undesirable Substance: Mix the compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter[7][10]. This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Seal and Dispose: Place the mixture in a sealed plastic bag or other container to prevent leakage and dispose of it in the household trash[7].
-
De-identify Packaging: Before disposing of the original container, remove or scratch out all personal information from the label to protect your privacy[7].
Quantitative Data Summary
While no specific quantitative data for the disposal of this compound was found, the following table summarizes the general hazard classifications for pantoprazole, which should be considered during its handling and disposal.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [2][4][5] |
| Acute Dermal Toxicity | Harmful in contact with skin. | [1][2] |
| Acute Inhalation Toxicity | Harmful if inhaled. | [1][2] |
| Carcinogenicity | May cause cancer. | [3][4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. salamandra.net [salamandra.net]
- 2. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 3. iwaste.epa.gov [iwaste.epa.gov]
- 4. epa.gov [epa.gov]
- 5. Deuterium and its impact on living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated Compounds Market Insights & Growth Outlook 2025–2032 [congruencemarketinsights.com]
- 7. eCFR :: 40 CFR Part 268 Subpart D -- Treatment Standards [ecfr.gov]
- 8. Deuterated Compounds [simsonpharma.com]
- 9. mdpi.com [mdpi.com]
- 10. lamprecycling.veoliaes.com [lamprecycling.veoliaes.com]
Personal protective equipment for handling (S)-Pantoprazole-d6
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Pantoprazole-d6. The following procedural guidance is based on established safety data for Pantoprazole and its deuterated analogue.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin and serious eye irritation and may lead to drowsiness or dizziness. Furthermore, it is suspected of causing genetic defects and cancer and poses a significant threat to aquatic life.[1] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| Protection Type | Specification | Standards (or equivalent) |
| Eye Protection | Safety glasses or goggles with side-shields. | EN166, ANSI Z87.1[2][3] |
| Hand Protection | Protective, impervious gloves. | EN 374 |
| Skin and Body | Impervious protective clothing. | EN13982, ANSI 103[2][3] |
| Respiratory | Particulate respirator with a half mask and P3 filter (if OEL is exceeded). | EN140, EN143, ASTM F2704-10[4] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a laboratory fume hood.[5]
-
Avoid all direct contact with skin and eyes.[6]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][6][7]
-
Prevent the formation of dust and aerosols.[6]
Storage:
-
Keep the container tightly sealed.[3]
-
Recommended long-term storage temperature is -20°C.[8]
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush with water for at least 15 minutes while holding eyelids open. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with large amounts of soap and water. Seek medical attention.[4] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[6] |
Spill Response:
-
Evacuate non-essential personnel from the affected area.[2][4]
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection.[3]
-
For dry spills, collect the material using a method that avoids dust generation, such as a damp cloth or a HEPA-filtered vacuum.[2][4]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[3]
-
Decontaminate the spill area and equipment by scrubbing with a suitable solvent like alcohol.[3]
-
Place all contaminated waste into a labeled, sealed container for disposal.[2][4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[2][4] Do not allow the chemical to enter drains or waterways.[3][6] For unused or expired medication, utilize a licensed professional waste disposal service or a designated drug take-back program.[9][10][11] If a take-back program is not available, the material can be mixed with an undesirable substance like cat litter or coffee grounds, placed in a sealed plastic bag, and disposed of in the trash, ensuring all personal information is removed from the container.[9][11][12]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₉D₆F₂N₃O₄S[8] |
| Formula Weight | 389.4 g/mol [8][13] |
| Appearance | Solid[8] |
| Solubility | Soluble in DMSO[8] |
| Purity | ≥99% deuterated forms (d₁-d₆)[8] |
Operational Workflows
The following diagrams illustrate critical decision-making and procedural workflows for handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. gps.mylwebhub.com [gps.mylwebhub.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pfizer.com [pfizer.com]
- 10. epa.gov [epa.gov]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 12. dea.gov [dea.gov]
- 13. Pantoprazole-d6 | C16H15F2N3O4S | CID 49849848 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
